PSI-353661
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32FN6O8P |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29)/t14-,16+,18?,22+,24-,40-/m0/s1 |
InChI Key |
KVCZQFHLXRMEIB-HLSZHXCVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1C([C@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
PSI-353661: A Deep Dive into the Mechanism of Action Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661, a phosphoramidate prodrug of a guanosine nucleotide analog, emerged as a potent inhibitor of the Hepatitis C Virus (HCV). This technical guide provides an in-depth exploration of its mechanism of action, metabolic activation, in vitro efficacy, resistance profile, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Chain Termination of Viral RNA Synthesis
This compound is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[1][2] The core of its mechanism lies in its ability to act as a chain terminator of nascent viral RNA synthesis.
Following administration, the prodrug this compound undergoes intracellular metabolism to its active triphosphate form, PSI-352666.[3][4] This active metabolite mimics the natural guanosine triphosphate (GTP) and is incorporated into the growing HCV RNA strand by the NS5B polymerase. However, the 2'-C-methyl modification on the ribose sugar of PSI-352666 prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the RNA chain.[5] This premature termination of viral RNA synthesis effectively blocks HCV replication.
A key advantage of this compound is its activity against the S282T substitution in the NS5B polymerase, a mutation that confers resistance to other 2'-substituted nucleoside/nucleotide analogs.[3][6]
Metabolic Activation Pathway
The conversion of the inactive prodrug this compound to the active antiviral agent PSI-352666 is a multi-step intracellular process mediated by host cell enzymes.[4]
The metabolic cascade is initiated by the hydrolysis of the carboxyl ester moiety by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[4] This is followed by a putative nucleophilic attack on the phosphorus atom, leading to the elimination of phenol and the formation of an alaninyl phosphate intermediate.[4] The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid portion. Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield the 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[4] This monophosphate is then sequentially phosphorylated by guanylate kinase and nucleoside diphosphate kinase to the active triphosphate form, PSI-352666.[4]
In Vitro Antiviral Activity
This compound demonstrates potent and broad-spectrum anti-HCV activity across various genotypes in cell-based replicon assays.
| Parameter | HCV Genotype 1b (Wild-Type) | HCV Genotype 1a | HCV Genotype 2a | S282T Mutant Replicon |
| EC50 (nM) | 3.0 ± 1.4[6] | Potent activity reported[7] | Potent activity reported[7] | - |
| EC90 (nM) | 8.0[8] | Potent activity reported[7] | Potent activity reported[7] | 11[8] |
Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays.
Resistance Profile
In vitro resistance selection studies have shown that this compound has a high barrier to resistance.[3][6] While single amino acid changes in the NS5B polymerase were identified, they were not sufficient to confer significant resistance.[6] A combination of three mutations, S15G, C223H, and V321I, was required to achieve a high level of resistance to the compound.[3] Importantly, there is no cross-resistance between this compound and other classes of HCV inhibitors, including other nucleoside/nucleotide analogs.[3]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound is typically evaluated using HCV subgenomic replicon assays.
Workflow:
Detailed Methodology:
-
Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene like firefly luciferase are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Assay Setup: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by non-linear regression analysis of the dose-response curves.
Measurement of Intracellular Triphosphate Levels
The formation of the active triphosphate metabolite, PSI-352666, is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Methodology:
-
Cell Treatment and Lysis: Primary human hepatocytes or other relevant cell lines are incubated with this compound for a specified time. The cells are then washed with cold phosphate-buffered saline (PBS) and lysed with a cold extraction solution (e.g., 70% methanol).
-
Sample Preparation: The cell lysates are centrifuged to pellet cellular debris. The supernatant containing the intracellular metabolites is collected and dried under vacuum.
-
HPLC-MS/MS Analysis: The dried residue is reconstituted in an appropriate buffer and injected into an HPLC-MS/MS system. Separation of PSI-352666 from other cellular components is achieved on a C18 reverse-phase column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of PSI-352666.
-
Quantification: The concentration of PSI-352666 is determined by comparing the peak area to a standard curve generated with known concentrations of the purified triphosphate.
In Vitro Resistance Selection Studies
Methodology:
-
Long-term Culture: HCV replicon-containing cells are cultured in the presence of a fixed, sub-optimal concentration of this compound.
-
Passaging: The cells are passaged every 3-4 days, and the culture medium is replenished with fresh medium containing the drug.
-
Monitoring for Resistance: The emergence of resistant colonies is monitored by observing cell growth in the presence of the drug and by measuring replicon levels.
-
Isolation and Sequencing: Once resistant cell populations are established, total RNA is extracted, and the NS5B coding region is amplified by RT-PCR. The amplified DNA is then sequenced to identify mutations that may confer resistance.
-
Phenotypic Characterization: The identified mutations are introduced into a wild-type replicon construct by site-directed mutagenesis. The resulting mutant replicons are then tested in the replicon assay to confirm their reduced susceptibility to this compound.
Cytotoxicity Assays
The potential for this compound to cause cellular toxicity is assessed using various in vitro assays.
Methodology (MTT Assay):
-
Cell Seeding: Huh-7 or other relevant cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a period that mirrors the antiviral assays (e.g., 3 to 8 days).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. This compound has been shown to have low cytotoxicity, with IC50 values greater than 80 μM in several cell lines.[8]
Conclusion
This compound is a potent nucleoside analog inhibitor of the HCV NS5B polymerase. Its mechanism of action as a chain terminator, favorable metabolic activation pathway, broad genotypic coverage, and high barrier to resistance made it a significant candidate in the development of direct-acting antivirals for the treatment of Hepatitis C. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar antiviral compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
PSI-353661: A Technical Guide to a Novel Phosphoramidate Prodrug for Hepatitis C Virus
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
PSI-353661 is a phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate, designed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its prodrug nature allows for efficient intracellular delivery of the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step that can limit the efficacy of parent nucleosides.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, metabolic activation, in vitro efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is designed to overcome the poor activity of its parent nucleoside, 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine (PSI-6567), which is a weak inhibitor of HCV replication due to inefficient phosphorylation by cellular kinases.[1] As a phosphoramidate prodrug, this compound effectively delivers the 5'-monophosphate form of the nucleoside into hepatocytes. Following intracellular conversion to its active triphosphate form, PSI-352666, it acts as an alternative substrate for the HCV NS5B polymerase.[2] Incorporation of PSI-352666 into the nascent viral RNA chain leads to chain termination, thereby inhibiting HCV replication.[5]
Data Presentation
In Vitro Anti-HCV Activity
This compound has demonstrated potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[1][3] The following table summarizes its efficacy.
| Compound | HCV Genotype | Assay | EC50 (µM) | EC90 (µM) |
| This compound | 1b | Replicon | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| PSI-6567 (Parent Nucleoside) | 1b | Replicon | 22.0 ± 7.7 | 69.2 ± 19.3 |
| INX-08189 | 1b | Replicon | Similar to this compound | Similar to this compound |
| This compound | 1a | Replicon | Potent Activity | - |
| This compound | 2a | Replicon | Potent Activity | - |
Data sourced from Furman et al., 2011.[3]
Activity Against Resistant Variants
A key feature of this compound is its retained activity against HCV replicons harboring mutations that confer resistance to other nucleoside/nucleotide analogs, such as the S282T substitution in NS5B.[1][2]
Cytotoxicity Profile
This compound has exhibited a favorable in vitro safety profile with no significant cytotoxicity observed in various human cell lines at concentrations well above its effective antiviral concentrations.[3]
| Cell Line | Cell Type | CC50 (µM) |
| Huh7 | Human Hepatoma | 80.0 ± 6.0 |
| HepG2 | Human Hepatoma | > 100 |
| CEM | Human T Lymphocyte | > 100 |
| BxPC3 | Human Pancreatic | > 100 |
Data sourced from Furman et al., 2011.[3]
Intracellular Metabolism
The efficiency of a prodrug is determined by its ability to be converted into the active form within the target cells. The table below shows the intracellular triphosphate (TP) levels of the active metabolite of this compound in different cell types.
| Compound | Cell Type | Incubation Time | Intracellular TP Levels (µM) |
| Compound 23 (this compound) | Clone A (Replicon Cells) | 48 h | 0.12 |
| Compound 23 (this compound) | Primary Human Hepatocytes | 24 h | 0.12 |
Data from Chang et al., 2010, where compound 23 is this compound.[4]
In Vivo Metabolite Distribution (Rat Model)
Studies in rats have demonstrated the liver-targeting properties of this compound, with higher concentrations of the active metabolites found in the liver compared to plasma.[6]
| Time Post-dose | Total Metabolites in Liver (nmol/g) | Total Metabolites in Plasma (nmol/mL) | Liver to Plasma Ratio |
| 1 h | 3.5 | 1.0 | 3.5 |
| 6 h | 4.8 | 1.0 | 4.8 |
Data from Chang et al., 2010, referring to compound 23 as this compound.[6]
Mandatory Visualization
Metabolic Activation Pathway of this compound
Caption: Intracellular metabolic cascade of this compound to its active triphosphate form.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro characterization of this compound.
Experimental Protocols
HCV Replicon Assay
The anti-HCV activity of this compound is determined using a stable subgenomic HCV replicon cell line, typically derived from Huh-7 human hepatoma cells.[7]
-
Cell Seeding: Huh-7 cells harboring an HCV genotype 1b or other genotype replicon containing a reporter gene (e.g., luciferase) are seeded in 96-well plates.[2]
-
Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.[2]
-
Incubation: The plates are incubated for a period of 3 to 4 days at 37°C in a 5% CO2 atmosphere.[2][3]
-
Quantification of HCV Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase signal) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) and 90% (EC90) is calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The potential cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8]
-
Cell Seeding: Human cell lines (e.g., Huh7, HepG2, CEM, BxPC3) are seeded in 96-well plates.[3]
-
Compound Treatment: Cells are exposed to various concentrations of this compound for an extended period, typically 8 days, to assess long-term toxicity.[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours at 37°C.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.[11]
In Vitro Metabolism in Primary Human Hepatocytes
The intracellular metabolism of this compound is studied in primary human hepatocytes to understand its conversion to the active triphosphate form.[12][13]
-
Hepatocyte Culture: Cryopreserved or fresh primary human hepatocytes are thawed and cultured in suspension or as monolayers.[12]
-
Compound Incubation: Hepatocytes are incubated with this compound at various concentrations and for different time points.[3]
-
Metabolite Extraction: At the end of the incubation, the cells are washed, and intracellular metabolites are extracted using a suitable solvent (e.g., cold methanol or acetonitrile).[14]
-
Sample Analysis: The cell extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound and its metabolites (monophosphate, diphosphate, and triphosphate forms).
-
Data Quantification: The intracellular concentrations of the metabolites are calculated based on a standard curve and normalized to the cell number.[3]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of PSI-353661: A Pro-Drug to Potent Antiviral
An In-depth Technical Guide on the Metabolic Activation Pathway of a Novel Anti-HCV Nucleotide Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic activation pathway of PSI-353661, a phosphoramidate prodrug of a guanosine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. This compound is designed to efficiently deliver its active triphosphate form into hepatocytes, the primary site of HCV replication, thereby overcoming the limitations of administering the parent nucleoside. This document details the enzymatic cascade responsible for this conversion, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
The Rationale for a Prodrug Approach
The parent nucleoside of this compound, 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine, is a poor substrate for cellular kinases, resulting in inefficient phosphorylation to its active triphosphate form.[1] To bypass this rate-limiting step, a phosphoramidate prodrug strategy was employed.[2][3] This approach masks the phosphate group, enhancing cell permeability and facilitating the intracellular delivery of the monophosphorylated nucleoside analog, which can then be efficiently anabolized to the active triphosphate metabolite.[2]
The Multi-Step Metabolic Activation Cascade
The intracellular conversion of this compound to its active form, PSI-352666 (the triphosphate), is a sophisticated, multi-enzyme process. The pathway ensures the targeted release and subsequent phosphorylation of the guanosine nucleotide analog within the host cell.
The metabolic activation of this compound begins with the hydrolysis of the carboxyl ester moiety by Cathepsin A (Cat A) and Carboxylesterase 1 (CES1).[1][4] This is followed by a nucleophilic attack on the phosphorus, leading to the elimination of phenol and the formation of an alaninyl phosphate intermediate, PSI-353131.[1][4] The amino acid moiety is then cleaved by Histidine triad nucleotide-binding protein 1 (Hint 1).[1][4] Subsequently, the methoxy group at the O6-position of the guanine base is hydrolyzed by Adenosine deaminase-like protein 1 (ADAL1) to yield 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.[1][4] This monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside diphosphate kinase is the primary enzyme responsible for the final phosphorylation to the active triphosphate, PSI-352666.[1][4]
Quantitative Analysis of Antiviral Activity and Metabolism
The potent anti-HCV activity of this compound is a direct consequence of the efficient intracellular generation of its active triphosphate form, PSI-352666. The following tables summarize key quantitative data related to its efficacy and metabolic profile.
Table 1: In Vitro Anti-HCV Activity of this compound
| HCV Genotype/Replicon | EC50 (µM) | EC90 (µM) | Reference |
| Genotype 1b (wild-type) | 0.0030 | 0.0085 | [5] |
| Genotype 1b (S282T resistant) | - | 0.011 | [5][6] |
| Genotype 1a (H77) | - | Potent Activity | [1] |
| Genotype 2a (J6/JFH-1) | - | Potent Activity | [1] |
Table 2: In Vitro Activity of the Active Triphosphate (PSI-352666) against HCV NS5B Polymerase
| HCV Genotype | IC50 (µM) |
| 1b | 1.0 ± 0.2 |
| 2a | 4.7 ± 0.6 |
| 3a | 1.3 ± 0.5 |
| 4a | 4.2 ± 0.8 |
| Data from reference[1] |
Table 3: Intracellular Triphosphate (PSI-352666) Levels
| Cell Type | Incubation Time (h) | Intracellular TP Conc. (µM) | Reference |
| Primary Human Hepatocytes | 4 | >50 (maximum concentration) | [6] |
| Primary Human Hepatocytes | 24 | 0.44 mM (from 100 µM this compound) | [5] |
Table 4: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) |
| Huh7 | >80 |
| HepG2 | >80 |
| BxPC3 | >80 |
| CEM | >80 |
| Data from reference[5] |
Key Experimental Protocols
The characterization of the metabolic activation and antiviral activity of this compound relies on a series of specialized in vitro assays. Detailed methodologies for these key experiments are outlined below.
HCV Replicon Assay
This assay is fundamental for evaluating the antiviral efficacy of compounds in a cell-based system that mimics HCV RNA replication.
Methodology:
-
Replicon RNA Preparation: HCV subgenomic replicon plasmids, often containing a reporter gene like firefly luciferase and a selectable marker such as the neomycin phosphotransferase gene, are linearized. In vitro transcription is then performed to generate replicon RNA.
-
Cell Culture and Transfection: Huh-7 human hepatoma cells are cultured to an appropriate density. A defined amount of replicon RNA is introduced into the cells via electroporation.
-
Compound Treatment: Transfected cells are seeded into multi-well plates. Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and compound activity.
-
Quantification of Replication: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The light output is proportional to the level of HCV RNA replication.
-
Data Analysis: The effective concentration (EC50 and EC90) values are calculated by plotting the reporter signal against the compound concentration.
Intracellular Metabolite Analysis
This protocol is designed to quantify the intracellular levels of this compound and its phosphorylated metabolites.
Methodology:
-
Cell Culture and Treatment: Primary human hepatocytes or other relevant cell lines are cultured. The cells are then incubated with radiolabeled this compound for various time points.
-
Metabolite Extraction: The cells are harvested and washed to remove extracellular compound. Intracellular metabolites are extracted using a cold solvent, such as 70% methanol, to quench enzymatic activity.
-
HPLC Analysis: The cell extracts are analyzed by high-performance liquid chromatography (HPLC), typically using an ion-exchange column (e.g., Whatman SAX) to separate the parent drug and its mono-, di-, and triphosphate metabolites.
-
Detection and Quantification: The eluate from the HPLC is passed through a radiometric flow scintillation analyzer to detect and quantify the radiolabeled metabolites. The identity of each metabolite is confirmed by comparing its retention time to that of a synthesized standard.
-
Concentration Calculation: The amount of each metabolite is normalized to the cell number, and intracellular concentrations are calculated based on a predetermined cell volume.
HCV NS5B Polymerase Inhibition Assay
This in vitro biochemical assay directly measures the inhibitory effect of the active triphosphate form (PSI-352666) on the HCV RNA-dependent RNA polymerase (NS5B).
Methodology:
-
Reaction Setup: The assay is performed in a reaction mixture containing a buffer (e.g., MOPS), a divalent cation (e.g., MnCl2), recombinant HCV NS5B polymerase, and a template-primer RNA substrate.
-
Inhibitor Addition: Serial dilutions of PSI-352666 are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by the addition of a mixture of natural ribonucleoside triphosphates (ATP, GTP, UTP) and a radiolabeled nucleotide (e.g., α-[32P]CTP).
-
Incubation and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature and is then stopped by the addition of EDTA.
-
Product Analysis: The radiolabeled RNA product is separated from unincorporated nucleotides, and the amount of incorporated radioactivity is measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of polymerase inhibition against the concentration of PSI-352666.
Conclusion
This compound exemplifies a successful application of prodrug technology to overcome the challenges of nucleoside analog delivery. Its intricate and efficient multi-step metabolic activation pathway ensures the targeted formation of the potent antiviral agent, PSI-352666, within hepatocytes. The robust in vitro anti-HCV activity, favorable cytotoxicity profile, and high intracellular triphosphate levels underscore the potential of this compound. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel nucleotide analogs for the treatment of HCV and other viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PSI-353661: A Nucleotide Analog Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-353661 is a potent and selective phosphoramidate prodrug of a guanosine nucleotide analog that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), known as non-structural protein 5B (NS5B). This enzyme is essential for the replication of the viral RNA genome, making it a prime target for antiviral therapy. This compound undergoes intracellular metabolism to its active triphosphate form, PSI-352666, which acts as a chain terminator, thereby inhibiting HCV RNA synthesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate. As a prodrug, it is designed to efficiently enter hepatic cells, the primary site of HCV replication. Once inside the cell, it undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form, PSI-352666.
The metabolic activation of this compound is a sophisticated enzymatic cascade:
-
Initial Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety by Cathepsin A (CatA) and Carboxylesterase 1 (CES1). This is followed by a nucleophilic attack on the phosphorus by the carboxyl group, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite, PSI-353131[1].
-
Amino Acid Removal: The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid portion from the molecule[1][2].
-
Demethoxylation: Subsequently, Adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxyl group at the O6-position of the guanine base, yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate[1][2].
-
Phosphorylation Cascade: The monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside diphosphate kinase is the primary enzyme responsible for the final phosphorylation to the active triphosphate, PSI-352666[1][2].
The active triphosphate, PSI-352666, functions as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it leads to chain termination, effectively halting viral replication. A key advantage of PSI-352666 is its ability to remain active against NS5B polymerases containing the S282T mutation, a common resistance mutation for other nucleoside inhibitors[1][2].
References
The Genesis of a Potent Hepatitis C Inhibitor: A Technical Guide to the Discovery and Development of PSI-353661
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of PSI-353661, a novel phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine monophosphate analogue. Developed for the treatment of Hepatitis C Virus (HCV) infection, this compound demonstrated potent and broad-genotypic activity by targeting the viral NS5B RNA-dependent RNA polymerase. This document details the synthetic chemistry, mechanism of action, metabolic activation, in vitro efficacy, and resistance profile of this promising antiviral agent. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.
Introduction
The global burden of Hepatitis C Virus (HCV), affecting an estimated 180 million people worldwide, spurred significant research into direct-acting antiviral agents to improve upon the existing standard of care.[1] Nucleoside and nucleotide analogues that target the HCV NS5B polymerase, a crucial enzyme for viral RNA replication, emerged as a promising therapeutic strategy. However, the development of these analogues was often hampered by the inefficient intracellular conversion of the nucleoside to its active triphosphate form.[2] To overcome this, a prodrug approach was employed, leading to the discovery of this compound. This compound is a phosphoramidate prodrug designed to efficiently deliver the active nucleotide monophosphate into hepatocytes, thereby bypassing the rate-limiting initial phosphorylation step.[2][3]
This compound is a single isomer phosphoramidate prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyl-6-methoxyguanosine-5′-monophosphate.[4] It exhibited potent inhibition of HCV replication across multiple genotypes and, significantly, retained activity against viral strains harboring the S282T mutation, a common resistance pathway for other nucleoside inhibitors.[4][5]
Discovery and Synthesis
The discovery of this compound stemmed from the optimization of 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analogues.[1] The parent nucleoside, β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine, showed weak activity in HCV replicon assays, whereas its triphosphate form was a potent inhibitor of the NS5B polymerase.[2] This highlighted the need for an effective prodrug strategy.
General Synthetic Pathway
The synthesis of this compound and related phosphoramidate analogues commenced with a previously reported ribonolactol.[3] A key intermediate, a 6-chloro nucleoside, was prepared to allow for modifications at the 6-position of the purine base.[3][5] The crucial phosphoramidate moiety was then introduced by treating the nucleoside with a phosphorochloridate reagent in the presence of N-methylimidazole.[3][5] This process yielded a mixture of diastereomers at the phosphorus center.[3]
Mechanism of Action and Metabolic Activation
This compound acts as a prodrug that, upon intracellular metabolism, delivers the active 5'-triphosphate metabolite, PSI-352666.[6] This active triphosphate serves as an alternative substrate for the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral RNA synthesis.[6]
Intracellular Metabolic Pathway
The metabolic activation of this compound is a multi-step enzymatic process within the target hepatocytes:
-
Ester Hydrolysis : The process is initiated by the hydrolysis of the carboxylate ester by cellular esterases, such as Cathepsin A (CatA) or Human Carboxylesterase 1 (hCES1).
-
Phosphoramidate Cleavage : The amino acid moiety is then cleaved by Histidine triad nucleotide-binding protein 1 (Hint1).[4]
-
Demethoxylation : The methoxy group at the O6-position of the guanine base is removed by adenosine deaminase-like protein 1 (ADAL1), yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate (PSI-353222).[4][7]
-
Phosphorylation : The monophosphate is subsequently phosphorylated to the diphosphate by guanylate kinase.[4]
-
Final Phosphorylation : Finally, nucleoside diphosphate kinase catalyzes the formation of the active triphosphate, PSI-352666.[4]
In Vitro Efficacy and Cytotoxicity
This compound demonstrated potent and broad-spectrum anti-HCV activity in cell-based replicon assays.[4] A key advantage of this compound was its ability to bypass the initial, often inefficient, phosphorylation step of the parent nucleoside, leading to a greater than 1000-fold increase in potency.[3][5]
Antiviral Activity
| Parameter | HCV Genotype 1b Replicon | S282T Mutant Replicon |
| EC50 (µM) | 0.0030[8] | - |
| EC90 (µM) | 0.0085[8] | 0.011[7][8] |
Cytotoxicity Profile
This compound exhibited a favorable cytotoxicity profile, with minimal effects on cell growth and no significant mitochondrial toxicity observed at concentrations well above its effective antiviral levels.
| Cell Line | IC50 (µM) |
| Huh7 | > 80[8] |
| HepG2 | > 80[8] |
| BxPC3 | > 80[8] |
| CEM | > 80[8] |
In primary human hepatocytes, a 24-hour incubation with this compound resulted in high intracellular concentrations of the active triphosphate form (0.44 mM).[8] Furthermore, treatment with this compound was shown to clear HCV replicon RNA from cells and prevent viral rebound.[4][8]
Resistance Profile
A significant feature of this compound is its activity against HCV replicons harboring the S282T mutation in the NS5B polymerase, a substitution that confers resistance to several other 2'-C-methyl-modified nucleoside analogues.[4][6]
Resistance selection studies revealed a novel mechanism of resistance to 2'-F-2'-C-methylguanosine prodrugs like this compound. A high level of resistance required a combination of three amino acid substitutions in the NS5B protein: S15G, C223H, and V321I.[6][9] Single mutations at these positions were not sufficient to significantly reduce the antiviral activity of this compound.[6][9] Importantly, there was no cross-resistance observed between this compound and other classes of HCV inhibitors.[6]
Experimental Protocols
Anti-HCV Replicon Assay
-
Cell Plating : Huh7 cells harboring the HCV genotype 1b replicon were seeded in 96-well plates.
-
Compound Addition : The following day, cells were treated with serial dilutions of this compound.
-
Incubation : Plates were incubated for 4 days.
-
RNA Quantification : Total cellular RNA was isolated, and the level of HCV replicon RNA was quantified using a real-time RT-PCR assay.
-
Data Analysis : The concentration of the compound required to inhibit 50% (EC50) and 90% (EC90) of viral RNA replication was calculated by non-linear regression analysis.
Cytotoxicity Assay
-
Cell Plating : Various cell lines (Huh7, HepG2, BxPC3, CEM) were seeded in 96-well plates.
-
Compound Addition : Cells were exposed to a range of concentrations of this compound.
-
Incubation : Plates were incubated for 8 days.
-
Viability Assessment : Cell viability was determined using a standard method, such as the MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis : The concentration of the compound that reduced cell viability by 50% (IC50) was determined.
Conclusion
This compound represents a significant advancement in the development of nucleotide analogue inhibitors for HCV. Its design as a phosphoramidate prodrug successfully addressed the challenge of intracellular phosphorylation, leading to potent antiviral activity. The compound's broad genotypic coverage, favorable resistance profile, including activity against the S282T mutant, and low cytotoxicity highlighted its potential as a valuable component of combination therapies for the treatment of chronic HCV infection. The detailed understanding of its synthesis, mechanism of action, and metabolic pathway provides a solid foundation for the rational design of future antiviral prodrugs.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 9. Molecular and structural basis for the roles of hepatitis C virus polymerase NS5B amino acids 15, 223, and 321 in viral replication and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-HCV Activity of PSI-353661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that has demonstrated potent and broad-spectrum in vitro activity against the Hepatitis C Virus (HCV).[1][2] As a nucleotide analog, it targets the HCV NS5B polymerase, a critical enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-HCV activity of this compound, including its mechanism of action, efficacy against various HCV genotypes and resistant strains, and cytotoxicity profile. Detailed experimental protocols for key assays and visualizations of the metabolic activation pathway and experimental workflows are also presented to facilitate further research and development.
Mechanism of Action
This compound is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-352666.[3][4] This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide substrate, PSI-352666 is incorporated into the growing viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.[1]
Metabolic Activation Pathway of this compound
The intracellular conversion of this compound to its active triphosphate form involves a multi-step enzymatic process.[3][4]
Caption: Intracellular metabolic activation of this compound.
In Vitro Efficacy
The anti-HCV activity of this compound has been evaluated in various in vitro systems, primarily using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons). The potency of the compound is typically expressed as the 50% effective concentration (EC50) and 90% effective concentration (EC90), which represent the concentrations required to inhibit 50% and 90% of HCV RNA replication, respectively.
Table 1: Anti-HCV Activity of this compound in Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | EC90 (nM) | Reference |
| 1a | Subgenomic | 3.0 | 8.5 | [3] |
| 1b | Subgenomic | 3.0 | 8.0 | [5] |
| 2a | Subgenomic | - | - | [3] |
| 1b (S282T mutant) | Subgenomic | 3.0 | 11.0 | [5] |
Data presented as mean values from multiple experiments. "-" indicates data not available.
Resistance Profile
A critical aspect of antiviral drug development is understanding the potential for the virus to develop resistance. Studies have shown that this compound maintains its potency against HCV replicons carrying the S282T mutation in the NS5B polymerase.[1][5] This mutation is known to confer resistance to other classes of nucleoside inhibitors.
Cytotoxicity
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic window. This compound has demonstrated a favorable cytotoxicity profile in various human cell lines.
Table 2: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | MTT Assay | >100 | [5] |
| HepG2 | MTT Assay | >100 | [5] |
| CEM | MTT Assay | >100 | [5] |
| BxPC-3 | MTT Assay | >100 | [5] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
The following sections provide generalized protocols for the key in vitro assays used to evaluate the anti-HCV activity of this compound.
HCV Replicon Assay (Luciferase-Based)
This assay measures the inhibition of HCV RNA replication by quantifying the activity of a reporter gene (luciferase) engineered into the HCV replicon.
Workflow for HCV Replicon Assay
Caption: Generalized workflow for a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Compound Addition: Remove the old medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 and EC90 values using a suitable non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.
Procedure:
-
Cell Seeding: Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Conclusion
This compound is a potent inhibitor of HCV replication in vitro, demonstrating activity against multiple genotypes and key resistant variants. Its favorable cytotoxicity profile suggests a wide therapeutic window. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and other promising anti-HCV compounds.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PSI-353661: A Technical Overview of its Potent Anti-HCV Activity Across Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a novel phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate analog. Developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, it has demonstrated significant antiviral activity across multiple HCV genotypes in preclinical studies. This technical guide provides an in-depth overview of this compound's activity, mechanism of action, and the experimental protocols used to characterize its efficacy.
Mechanism of Action and Metabolic Activation
This compound is a liver-targeting prodrug that requires intracellular conversion to its active triphosphate form, PSI-352666, to exert its antiviral effect.[1][2] This multi-step metabolic activation pathway is a key feature of its design, enhancing its potency and cellular permeability.[2][3]
The activation cascade begins with the hydrolysis of the carboxyl ester moiety by cellular esterases such as cathepsin A and carboxylesterase 1 (CES1).[1][2] This is followed by the removal of the amino acid portion by the histidine triad nucleotide-binding protein 1 (HINT1).[1] Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield the 5'-monophosphate.[1] This monophosphate is then sequentially phosphorylated by cellular kinases, guanylate kinase and nucleoside diphosphate kinase, to form the active triphosphate metabolite, PSI-352666.[1] PSI-352666 acts as a chain terminator by competing with the natural nucleotide substrates of the HCV NS5B polymerase, thus inhibiting viral RNA replication.[2][4]
Caption: Metabolic activation of this compound to its active triphosphate form.
In Vitro Activity Against HCV Genotypes
This compound has demonstrated potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[1] The replicon system is a powerful tool for evaluating antiviral compounds, as it allows for the study of viral replication in a controlled cellular environment.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against different HCV genotypes and common resistance-associated variants.
| Genotype | Replicon | EC50 (nM) | EC90 (nM) | Reference |
| 1a | H77 | 10 ± 4 | 30 ± 10 | [1] |
| 1b | Con1 | 3.0 ± 1.4 | 8.5 ± 0.7 | [1] |
| 2a | JFH-1 | 1.0 ± 0.5 | 4.0 ± 2.0 | [1] |
Table 1: Anti-HCV Replicon Activity of this compound
| Genotype | NS5B Mutation | Replicon | Fold Change in EC50 vs. Wild-Type | Reference |
| 1b | S282T | Con1 | 1.1 | [5][6] |
| 1b | S96T/N142T | Con1 | 0.8 | [1] |
Table 2: Activity of this compound Against Resistant HCV Replicons
Notably, this compound retains its potent activity against the S282T mutation in the NS5B polymerase, a key resistance mutation for many nucleoside inhibitors.[3][5][6] This favorable resistance profile suggests a potential advantage in clinical settings. While specific EC50 values for genotypes 3, 4, 5, and 6 are not extensively reported in the provided search results, the literature describes this compound as having "broad genotypic activity".[1]
Experimental Protocols
The characterization of this compound's antiviral activity relies on robust in vitro assays. The following sections detail the general methodologies for the HCV replicon assay and the NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay is the primary method for determining the efficacy of anti-HCV compounds.
Caption: General workflow for the HCV replicon assay.
Detailed Steps:
-
Cell Culture: Maintain human hepatoma cell lines (e.g., Huh-7 or Lunet cells) that stably express an HCV subgenomic replicon. These replicons typically contain a reporter gene, such as firefly luciferase, for ease of quantification.
-
Assay Plating: Seed the replicon-containing cells into 96-well plates at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the plated cells. Include appropriate controls (vehicle-only and positive inhibitor controls).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal corresponds to inhibition of HCV replication.
-
Quantitative RT-PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to quantify the levels of HCV RNA.
-
-
Data Analysis: Determine the 50% and 90% effective concentrations (EC50 and EC90) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the active triphosphate metabolite (PSI-352666) to inhibit the enzymatic activity of the purified HCV NS5B polymerase.
Detailed Steps:
-
Enzyme and Template Preparation: Purify recombinant HCV NS5B polymerase from various genotypes. Prepare a suitable RNA template-primer.
-
Reaction Mixture: Set up a reaction mixture containing the purified NS5B polymerase, the RNA template-primer, a mixture of the four natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled, and the active triphosphate form of the inhibitor (PSI-352666) at various concentrations.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or rNTPs and incubate at the optimal temperature for a defined period.
-
Reaction Termination and Product Separation: Stop the reaction and separate the newly synthesized, labeled RNA product from the unincorporated labeled nucleotide using methods like gel electrophoresis or filter-binding assays.
-
Quantification and Data Analysis: Quantify the amount of incorporated label to determine the level of polymerase activity. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a potent inhibitor of HCV replication with a favorable preclinical profile. Its broad genotypic coverage, particularly its robust activity against the S282T resistance mutant, highlights its potential as a valuable component of future anti-HCV therapeutic regimens. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other next-generation nucleoside/nucleotide analog inhibitors.
References
- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Intracellular Triphosphate Levels of PSI-353661
This technical guide provides a comprehensive overview of the intracellular triphosphate levels of PSI-353661, a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate. Developed for researchers, scientists, and drug development professionals, this document details the metabolic activation, quantitative analysis of the active triphosphate form, and the experimental protocols utilized for these measurements.
Introduction
This compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is designed to efficiently deliver its active metabolite, PSI-352666 (the triphosphate form), into hepatocytes. The efficacy of nucleoside and nucleotide analogs like this compound is critically dependent on the intracellular concentration of their active triphosphate form. This guide focuses on the quantitative aspects of this activation process.
Metabolic Activation of this compound
This compound undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666, within the target hepatocytes. This metabolic pathway is crucial for its antiviral activity.
The metabolism of this compound to its active 5'-triphosphate involves several key enzymatic steps. Initially, the carboxyl ester is hydrolyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by a nucleophilic attack on the phosphorus, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite. Subsequently, the histidine triad nucleotide-binding protein 1 (Hint 1) removes the amino acid moiety. The methoxyl group at the O6-position of the guanine base is then hydrolyzed by adenosine deaminase-like protein 1 (ADAL1), yielding the 5'-monophosphate. This monophosphate is then phosphorylated to the diphosphate by guanylate kinase, and finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate, PSI-352666.[1][2] Both this compound and another nucleotide prodrug, PSI-352938, are metabolized to the same active 5'-triphosphate, PSI-352666.[3][4]
Intracellular Triphosphate Levels of this compound
The intracellular concentration of the active triphosphate, PSI-352666, is a key determinant of the antiviral efficacy of this compound. Studies in primary human hepatocytes have demonstrated the rapid and efficient conversion of this compound to PSI-352666.
Prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine monophosphate have shown significantly greater potency in cell-based replicon assays compared to the parent nucleoside, a result attributed to higher intracellular triphosphate levels.[5][6][7][8] Intracellular phosphorylation studies using this compound in primary human hepatocytes have confirmed its transport into cells and subsequent phosphorylation to the active triphosphate form, PSI-352666.[1] This active metabolite is formed rapidly, reaching a high concentration of over 50 μM after 4 hours of exposure before its levels begin to decline.[1] The predominant metabolite observed when incubating this compound with primary human hepatocytes is the 5'-triphosphate, PSI-352666, which reaches its maximum concentration at approximately 4 hours.[1]
The table below summarizes the time-dependent intracellular concentration of the active triphosphate metabolite, PSI-352666, in primary human hepatocytes following exposure to this compound.
| Time (hours) | Intracellular Concentration of PSI-352666 (µM) |
| 4 | >50 (Peak Concentration) |
Experimental Protocols
The quantification of intracellular nucleoside triphosphates is essential for understanding the pharmacology of nucleotide prodrugs. The following sections detail the methodologies commonly employed for these measurements.
Cell Culture and Drug Incubation
Primary human hepatocytes or relevant cell lines (e.g., Huh-7, HepG2) are cultured under standard conditions. For triphosphate level determination, cells are incubated with a specified concentration of this compound for various time points.
Extraction of Intracellular Metabolites
A common method for extracting intracellular nucleotides involves the use of a cold 6% trichloroacetic acid (TCA) solution.[5] Following cell lysis and protein precipitation, the acid extract is neutralized, often with potassium carbonate.[5]
Quantification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase ion-pair high-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates.[5]
-
Chromatographic Separation: Separation is typically achieved using a C18 column with a gradient elution.[5]
-
Mobile Phase: The mobile phase often consists of a buffer containing an ion-pairing agent like tetrabutylammonium hydroxide.[5]
-
Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is used to quantify the separated nucleotides.[5]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This method is particularly useful for detecting minute alterations in intracellular nucleotide pools.[6]
-
Sample Preparation: Similar extraction procedures as for HPLC are used.
-
LC Separation: An HPLC system is used for the initial separation of the analytes.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification based on the mass-to-charge ratio of the specific nucleotide triphosphates.
Conclusion
This compound is effectively metabolized to its active triphosphate form, PSI-352666, leading to high intracellular concentrations in hepatocytes. This efficient conversion is a key factor in its potent anti-HCV activity. The methodologies described herein provide a framework for the accurate quantification of these critical intracellular metabolites, which is fundamental for the preclinical and clinical development of nucleotide prodrugs.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
The Inhibition of Viral RNA Replication by PSI-353661: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-353661 is a potent phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, designed to combat Hepatitis C Virus (HCV) infection.[1][2] This document provides a comprehensive technical guide on the core mechanism of this compound: the inhibition of viral RNA replication. It details the metabolic activation pathway, presents quantitative data on its antiviral activity and cytotoxicity, outlines the experimental protocols for its evaluation, and describes the genetic basis for potential resistance.
Mechanism of Action: A Prodrug Approach to Viral Inhibition
This compound is a nucleotide analog that requires intracellular conversion to its active triphosphate form, PSI-352666, to exert its antiviral effect.[3][4] This metabolic activation pathway is a multi-step enzymatic process that efficiently delivers the active inhibitor to the site of viral replication.
The process begins with the hydrolysis of the carboxyl ester of this compound, a reaction catalyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by a nucleophilic attack that results in the elimination of phenol and the formation of an alaninyl phosphate metabolite. The histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid moiety. Subsequently, the adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxy group at the O6 position of the guanine base, yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate. This monophosphate is then sequentially phosphorylated by guanylate kinase and nucleoside diphosphate kinase to form the active triphosphate, PSI-352666.[1][2]
The active PSI-352666 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[3][4] By mimicking a natural nucleotide, PSI-352666 is incorporated into the growing viral RNA chain, leading to premature termination and the cessation of viral replication.[5]
Quantitative Assessment of Antiviral Activity and Cytotoxicity
The antiviral potency of this compound has been evaluated in various in vitro systems, demonstrating broad activity against different HCV genotypes and key resistant variants.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| Compound | HCV Genotype | Assay System | EC50 (µM) | EC90 (µM) |
| This compound | 1b | Replicon | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| PSI-6567 (Parent Nucleoside) | 1b | Replicon | 22.0 ± 7.7 | 69.2 ± 19.3 |
| INX-08189 | 1b | Replicon | Similar to this compound | Similar to this compound |
Data from[1]
Table 2: Activity of this compound against Resistant HCV Replicons
| Compound | Replicon | EC90 (µM) |
| This compound | Wild-Type | 0.008 |
| This compound | S282T Mutant | 0.011 |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | IC50 (µM) |
| Huh7 | 8 days | > 80 |
| HepG2 | 8 days | > 80 |
| BxPC3 | 8 days | > 80 |
| CEM | 8 days | > 80 |
Data from[7]
Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for the evaluation of this compound.
HCV Replicon Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound and control compounds.
-
Reagents for quantifying HCV RNA (e.g., via RT-qPCR) or a reporter gene product (e.g., luciferase).
Procedure:
-
Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of HCV RNA:
-
Lyse the cells and extract total RNA.
-
Perform RT-qPCR to quantify the levels of HCV RNA relative to a housekeeping gene.
-
-
Data Analysis: Calculate the EC50 and EC90 values, which represent the compound concentrations that inhibit HCV RNA replication by 50% and 90%, respectively.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
Various cell lines (e.g., Huh-7, HepG2, CEM).
-
Appropriate cell culture medium.
-
This compound and control compounds.
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS assay).
Procedure:
-
Cell Plating: Seed the chosen cell lines in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for an extended period (e.g., 8 days) to assess long-term toxicity.
-
Viability Assessment: Add the viability reagent and measure the signal (e.g., luminescence, absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Measurement of Intracellular Triphosphate Levels
This protocol quantifies the formation of the active triphosphate metabolite, PSI-352666, within cells.
Materials:
-
Primary human hepatocytes or other relevant cell lines.
-
[3H]-labeled this compound.
-
Cell lysis buffer.
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS) or a radioactivity detector.
Procedure:
-
Cell Treatment: Incubate cells with [3H]-labeled this compound for various time points.
-
Cell Lysis and Extraction: Wash the cells with cold PBS, lyse them, and extract the intracellular metabolites.
-
HPLC Analysis: Separate the intracellular metabolites using HPLC.
-
Quantification: Quantify the amount of PSI-352666 by detecting the radiolabel or by mass spectrometry.
-
Data Analysis: Determine the intracellular concentration of the active triphosphate over time.
Resistance Profile
While this compound demonstrates potent activity against the S282T mutation, which confers resistance to some other nucleoside analogs, specific resistance-associated substitutions have been identified.[3] In vitro selection studies using HCV genotype 2a replicons have shown that a combination of three mutations in the NS5B polymerase—S15G, C223H, and V321I—is required to confer a high level of resistance to this compound.[3] Notably, single amino acid changes were not sufficient to significantly reduce the drug's activity.[3] Further studies have indicated that there is no cross-resistance between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside/tide analogs.[3][8]
Conclusion
This compound represents a highly effective inhibitor of HCV RNA replication with a favorable in vitro safety profile. Its mechanism as a phosphoramidate prodrug allows for efficient intracellular delivery of the active triphosphate, PSI-352666, which targets the viral NS5B polymerase. The comprehensive data on its antiviral potency, cytotoxicity, and resistance profile underscore its potential as a valuable component in the treatment of Hepatitis C. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar antiviral agents.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 8. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PSI-353661 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, which demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HCV replicon assays, a fundamental tool for the evaluation of anti-HCV compounds.
Mechanism of Action
This compound is intracellularly metabolized to its active 5'-triphosphate form, PSI-352666.[1][3] This active metabolite acts as an alternative substrate for the viral NS5B polymerase, leading to chain termination and inhibition of HCV RNA replication.[1] The metabolic activation pathway involves several enzymatic steps, including hydrolysis by cathepsin A and carboxylesterase 1, followed by the action of HINT1 and adenosine deaminase-like protein 1, and subsequent phosphorylations by guanylate kinase and nucleoside diphosphate kinase to form the active triphosphate.[2]
Activity and Resistance Profile
This compound exhibits potent activity against multiple HCV genotypes, including 1a, 1b, and 2a.[2][4] A key advantage of this compound is its activity against replicons harboring the S282T substitution in NS5B, a mutation that confers resistance to other 2'-substituted nucleoside analogs.[1][4]
In vitro resistance selection studies have shown that the development of high-level resistance to this compound is challenging and requires a combination of multiple mutations in the NS5B polymerase.[1] For genotype 2a replicons, a combination of three amino acid changes (S15G/C223H/V321I) was necessary to confer significant resistance.[1][3] Notably, single amino acid changes were insufficient to significantly reduce the activity of the compound.[1] No cross-resistance has been observed with other classes of HCV inhibitors.[1][3]
Data Presentation
Table 1: In Vitro Activity of this compound against HCV Replicons
| HCV Genotype/Replicon | EC50 (nM) | Reference |
| Genotype 1b | 3.0 ± 1.4 | [3] |
| Genotype 1a (H77) | Potent activity reported | [4] |
| Genotype 2a (J6/JFH-1) | Potent activity reported | [4] |
| S282T Mutant Replicon | Fully active | [1][4] |
Table 2: Resistance Profile of this compound in Genotype 2a JFH-1 Replicons
| NS5B Mutation(s) | EC50 Fold Change (vs. Wild-Type) | Reference |
| Single mutations (e.g., S15G, C223H, V321I) | Not significant | [1] |
| Triple mutation (S15G/C223H/V321I) | 9.9 - 16.5 | [3][5] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination of this compound
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b or 2a subgenomic replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.[3]
-
Cell Plating: Seed the replicon cells into 96-well plates at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Treatment: After allowing the cells to adhere overnight, replace the culture medium with the medium containing the various concentrations of this compound. Include a "no-drug" control (medium with DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.
Protocol 2: In Vitro Resistance Selection for this compound
This protocol outlines a method for selecting for HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
HCV replicon-containing cell line
-
Complete cell culture medium with G418
-
This compound
-
DMSO
-
Cell culture flasks
-
RNA extraction kit
-
RT-PCR reagents
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Initial Culture: Culture the HCV replicon cells in the presence of G418 and a starting concentration of this compound, typically at or near the EC50 value.[3] Maintain a parallel culture with DMSO as a no-drug control.[3]
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to grow and tolerate the compound. Passage the cells as they reach confluence.
-
Monitoring: At various passages, test the sensitivity of the selected cell population to this compound using the EC50 determination protocol described above to monitor for shifts in susceptibility.[3]
-
RNA Extraction and Sequencing: Once a significant shift in EC50 is observed, extract total RNA from the resistant cell population.
-
RT-PCR and Sequencing: Perform RT-PCR to amplify the NS5B coding region of the HCV replicon. Sequence the resulting PCR products to identify mutations associated with the resistant phenotype.
-
Phenotypic Confirmation: To confirm that the identified mutations are responsible for the resistance, introduce them into a wild-type replicon construct using site-directed mutagenesis and perform a transient replication assay to determine the EC50 of this compound against the mutant replicons.[3]
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for PSI-353661 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro characterization of PSI-353661, a potent phosphoramidate prodrug of a guanosine nucleotide analog targeting the hepatitis C virus (HCV) NS5B polymerase. Detailed protocols for key experiments are provided to enable replication and further investigation of this compound.
Mechanism of Action
This compound is a prodrug that is metabolized within the host cell to its active triphosphate form, PSI-352666.[1][2] This active metabolite acts as a chain terminator, inhibiting the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][2] A key feature of this compound is its ability to bypass the initial, often rate-limiting, phosphorylation step required by parent nucleosides, leading to higher intracellular concentrations of the active triphosphate form and consequently, greater potency.[3][4][5]
Signaling Pathway of this compound Metabolic Activation
The intracellular conversion of this compound to its active triphosphate form involves a series of enzymatic steps:
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | Replicon System | EC50 (µM) | EC90 (µM) |
| 1a | Subgenomic Replicon | 0.0031 ± 0.0015 | 0.009 ± 0.001 |
| 1b | Subgenomic Replicon | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| 2a | J6/JFH-1 Subgenomic Replicon | 0.0012 ± 0.0004 | 0.0033 ± 0.0008 |
EC50/EC90 values represent the mean ± standard deviation from multiple experiments.[6]
Table 2: Activity of this compound against Resistant HCV Replicons
| NS5B Mutation | Conferring Resistance To | This compound Activity |
| S282T | 2'-C-methyl nucleoside analogs | Retained full activity |
| S96T/N142T | 4'-azidocytidine | Retained full activity |
| C316Y, M414T, M423T, P495L | Non-nucleoside inhibitors | Retained full activity |
This compound demonstrates potent activity against HCV replicons harboring mutations that confer resistance to other classes of inhibitors.[6]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | CC50 (µM) |
| Huh7 | Human Hepatoma | > 100 |
| HepG2 | Human Hepatoma | > 100 |
| BxPC3 | Human Pancreatic Cancer | > 100 |
| CEM | Human T-lymphoblastoid | > 100 |
This compound did not exhibit significant cytotoxicity in the tested cell lines.[6]
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against various HCV genotypes using a replicon system.
Materials:
-
HCV replicon-containing cell lines (e.g., Huh7 cells harboring genotype 1a, 1b, or 2a replicons)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
96-well plates
-
Luciferase assay reagent (for luciferase-based replicons) or reagents for RT-qPCR
-
Plate reader (luminometer or real-time PCR instrument)
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ incubator overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Measurement:
-
For Luciferase Replicons: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
For RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to determine the level of HCV RNA.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTS-based)
This protocol outlines the procedure to assess the cytotoxicity of this compound using a colorimetric MTS assay.
Materials:
-
Huh7, HepG2, BxPC3, or CEM cells
-
Appropriate culture medium for each cell line
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for 8 days at 37°C in a 5% CO₂ incubator.[6]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Protocol 3: Mitochondrial Toxicity Assay
This protocol provides a method to evaluate the potential mitochondrial toxicity of this compound by measuring mitochondrial DNA (mtDNA) levels.
Materials:
-
HepG2 or CEM cells
-
Culture medium
-
This compound
-
2',3'-dideoxycytidine (ddC) as a positive control
-
24-well plates
-
DNA extraction kit
-
Reagents for quantitative PCR (qPCR)
-
Primers for a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., ribosomal DNA)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: Add serial dilutions of this compound and the positive control (ddC) to the cells.
-
Incubation: Incubate the cells for 14 days, changing the medium with fresh compound every 3-4 days.[6]
-
DNA Extraction: Harvest the cells and extract total cellular DNA.
-
qPCR: Perform multiplex quantitative PCR to measure the levels of the mitochondrial COXII gene and a nuclear ribosomal DNA gene.
-
Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA for each treatment condition. A significant decrease in this ratio compared to the untreated control indicates mitochondrial toxicity.
Protocol 4: In Vitro Resistance Selection Study
This protocol describes the methodology to select for and identify HCV mutations that confer resistance to this compound.
Materials:
-
HCV replicon-containing cells (e.g., genotype 2a JFH-1)
-
Culture medium with G418
-
This compound
-
Trizol reagent for RNA extraction
-
RT-PCR reagents and primers for amplifying the NS5B region
-
DNA sequencing reagents and equipment
Procedure:
-
Selection: Culture HCV replicon cells in the continuous presence of this compound at a concentration several-fold higher than the EC50.
-
Passaging: Passage the cells every 3-5 days, maintaining the selective pressure of the compound.
-
Monitoring for Resistance: Monitor the cultures for the emergence of resistant cell populations, which will be able to grow at a normal rate in the presence of the inhibitor.
-
RNA Extraction and Sequencing: Once resistance is established, extract total RNA from the resistant cell population.
-
NS5B Amplification and Sequencing: Perform RT-PCR to amplify the NS5B coding region of the HCV replicon. Sequence the PCR products to identify mutations.
-
Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and confirm their role in conferring resistance by performing the antiviral activity assay described in Protocol 1. It has been observed that a combination of multiple amino acid changes, such as S15G/C223H/V321I, is required to confer a high level of resistance to this compound.[1]
Experimental Workflow for Resistance Selection
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Mitochondrial ToxGlo™ Assay Protocol [worldwide.promega.com]
- 5. MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols for PSI-353661 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent and selective phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, designed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a prodrug, this compound is metabolized within the cell to its active triphosphate form, PSI-352666, which acts as a chain terminator during viral RNA replication.[2][3] These application notes provide detailed protocols for determining the in vitro efficacy and cytotoxicity of this compound in cell culture models of HCV infection.
Mechanism of Action and Metabolic Activation
This compound is designed to efficiently deliver the active nucleotide analog into hepatocytes. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666. This active metabolite is a substrate for the HCV NS5B polymerase and, when incorporated into the nascent viral RNA strand, leads to the termination of RNA synthesis.
The metabolic activation pathway of this compound is as follows:
-
Hydrolysis of the carboxyl ester by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
-
Removal of the amino acid moiety by Histidine triad nucleotide-binding protein 1 (Hint 1).
-
Hydrolysis of the methoxyl group by adenosine deaminase-like protein 1 (ADAL1) to yield the 5'-monophosphate.
-
Phosphorylation to the diphosphate by guanylate kinase.
-
Final phosphorylation to the active triphosphate, PSI-352666, by nucleoside diphosphate kinase.[1][2]
Caption: Metabolic activation pathway of this compound to its active triphosphate form, PSI-352666, which inhibits the HCV NS5B polymerase.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various HCV replicon cell lines and other human cell lines.
Table 1: Antiviral Activity of this compound against HCV Replicons
| HCV Genotype/Strain | EC50 (µM) | EC90 (µM) |
| Genotype 1b | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| Genotype 1a (H77) | Potent activity reported | Data not quantified |
| Genotype 2a (J6/JFH-1) | Potent activity reported | Data not quantified |
| S282T resistant replicon | equipotent to wild type | 0.011 |
Data from studies where cells were treated for 4 days.[1]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | CC50 (µM) |
| Huh7 | Human Hepatoma | 80.0 ± 6.0 |
| HepG2 | Human Hepatoma | > 100 |
| CEM | Human T Lymphocyte | > 100 |
| BxPC3 | Human Pancreatic | > 100 |
Data from an 8-day cytotoxicity assay.[1]
Experimental Protocols
Protocol 1: Determination of Antiviral Activity in HCV Replicon Cells using a Luciferase Reporter Assay
This protocol describes the determination of the 50% and 90% effective concentrations (EC50 and EC90) of this compound against HCV replication in a stable subgenomic replicon cell line expressing a luciferase reporter.
Caption: Workflow for determining the antiviral activity of this compound using an HCV replicon luciferase assay.
Materials:
-
HCV subgenomic replicon cell line (e.g., Huh-7 derived, stably expressing a luciferase reporter)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear bottom, white-walled tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete culture medium.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO only as a negative control.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. This typically involves adding a lysis buffer followed by the luciferase substrate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the treated wells to the negative control wells.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Calculate the EC50 and EC90 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of Cytotoxicity using an MTS Assay
This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of this compound in various human cell lines.
Caption: Workflow for determining the cytotoxicity of this compound using an MTS assay.
Materials:
-
Human cell lines (e.g., Huh7, HepG2, CEM, BxPC3)
-
Complete cell culture medium appropriate for each cell line
-
This compound
-
DMSO (cell culture grade)
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the desired human cell lines into 96-well plates at an appropriate density to ensure they do not become over-confluent during the 8-day incubation period.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium and add 100 µL of medium containing the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a cell-only control.
-
-
Incubation:
-
Incubate the plates for 8 days at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value by non-linear regression analysis.
-
Conclusion
This compound is a highly potent inhibitor of HCV replication in vitro with a favorable cytotoxicity profile. The provided protocols offer a framework for researchers to evaluate the efficacy and safety of this compound and similar antiviral compounds in relevant cell culture models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and research applications.
References
Application Notes and Protocols: In Vivo Efficacy of PSI-353661
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of PSI-353661, a potent nucleotide prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following sections detail the antiviral activity, pharmacokinetics, and experimental protocols in relevant animal models, offering valuable insights for preclinical and translational research.
Introduction to this compound
This compound is a phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] It is designed for targeted delivery to the liver, where it is metabolized into its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme in the viral replication cycle.[2][3] this compound has demonstrated potent activity against multiple HCV genotypes in preclinical studies and exhibits a high barrier to resistance.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data on the antiviral efficacy and pharmacokinetic properties of this compound and its metabolites from in vitro and in vivo studies.
Table 1: In Vitro Anti-HCV Activity of this compound in Replicon Assays [2]
| HCV Genotype | Replicon Type | EC50 (µM) | EC90 (µM) |
| 1b | Wild-Type | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| 1b | S282T Mutant | - | 0.011 |
| 1a | H77 | Potent Activity | - |
| 2a | J6/JFH-1 | Potent Activity | - |
Table 2: In Vivo Pharmacokinetics of a Tritiated Analog of this compound in Rats (Single Oral Dose) [4]
| Time Point | Total Metabolites in Plasma (pmol/g) | Total Metabolites in Liver (pmol/g) | Liver-to-Plasma Ratio |
| 1 hour | 1,234 | 4,319 | 3.5 |
| 6 hours | 896 | 4,301 | 4.8 |
Table 3: In Vivo Antiviral Efficacy of this compound in HCV-Infected Human Hepatocyte Chimeric Mice [5]
| Treatment Group | Dose and Schedule | Duration | Outcome |
| This compound + Telaprevir | 50 mg/kg (p.o.) daily + 400 mg/kg (p.o.) daily | 4 weeks | Diminished serum levels of HCV RNA and sustained eradication of mutant virus. |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the inhibition of the HCV NS5B polymerase, a key enzyme in the viral replication complex. The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of HCV RNA synthesis.
Caption: Metabolic activation of this compound and inhibition of HCV NS5B polymerase.
Experimental Protocols
In Vitro HCV Replicon Assay
This protocol is a general guideline for assessing the antiviral activity of compounds like this compound in a cell-based HCV replicon system.
Objective: To determine the EC50 and EC90 values of this compound against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a luciferase reporter assay system.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the assay.
-
Compound Addition: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
qRT-PCR: Lyse the cells and extract total RNA. Quantify HCV RNA levels using a one-step qRT-PCR assay. Normalize the results to an internal housekeeping gene.
-
Luciferase Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the concentration of this compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) using a dose-response curve fitting software.
In Vivo Efficacy in Human Hepatocyte Chimeric Mouse Model
This protocol describes a representative study to evaluate the in vivo antiviral efficacy of this compound.
Caption: Experimental workflow for assessing in vivo efficacy of this compound.
Objective: To assess the reduction in serum HCV RNA levels in HCV-infected human hepatocyte chimeric mice following treatment with this compound.
Animal Model:
-
Immunodeficient mice (e.g., uPA/SCID) engrafted with human hepatocytes. Successful engraftment is confirmed by measuring human albumin levels in mouse serum.
Materials:
-
HCV-infected human serum or cell culture-derived HCV.
-
This compound formulated for oral administration.
-
Telaprevir (or other direct-acting antiviral) for combination therapy studies.
-
Equipment for blood collection and serum separation.
-
Reagents for HCV RNA quantification (qRT-PCR).
Procedure:
-
Animal Acclimation and Infection:
-
Allow human hepatocyte chimeric mice to acclimate to the facility.
-
Infect the mice intravenously with a known titer of HCV.
-
Monitor serum HCV RNA levels weekly to confirm the establishment of a stable infection.
-
-
Treatment Administration:
-
Once a stable viremia is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) orally, once daily. For combination studies, co-administer the other antiviral agent (e.g., Telaprevir at 400 mg/kg).
-
The control group should receive the vehicle used for drug formulation.
-
-
Monitoring of Antiviral Efficacy:
-
Collect blood samples at regular intervals (e.g., weekly) throughout the treatment period.
-
Separate the serum and quantify HCV RNA levels using a validated qRT-PCR assay.
-
-
Post-Treatment Follow-up:
-
After the completion of the treatment course (e.g., 4 weeks), continue to monitor serum HCV RNA levels for a defined period (e.g., 4-8 weeks) to assess for viral rebound and determine the rate of sustained virologic response (SVR).
-
-
Data Analysis:
-
Calculate the mean log10 reduction in HCV RNA from baseline for each treatment group at each time point.
-
Determine the percentage of mice in each group that achieve undetectable HCV RNA levels at the end of treatment and at the end of the follow-up period (SVR).
-
Perform statistical analysis to compare the efficacy between treatment and control groups.
-
Conclusion
This compound is a promising anti-HCV agent with potent in vitro activity and demonstrated in vivo efficacy in a relevant animal model. The protocols and data presented here provide a foundation for further preclinical evaluation and development of this compound and other nucleotide analog inhibitors for the treatment of HCV infection. The liver-targeting properties and high barrier to resistance make this compound an attractive candidate for inclusion in combination antiviral regimens.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
Application Notes & Protocols: PSI-353661 in Combination Therapy for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs). These agents target specific viral proteins essential for replication, offering higher cure rates, better tolerability, and shorter treatment durations compared to previous interferon-based therapies.[1][2][3] Combination therapy, utilizing DAAs with different mechanisms of action, is the cornerstone of modern HCV treatment, aiming to maximize efficacy and minimize the development of drug resistance.[4][5]
PSI-353661 is a potent, second-generation nucleotide analog inhibitor targeting the HCV NS5B RNA-dependent RNA polymerase.[6][7] As a phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate, it undergoes intracellular metabolism to its active triphosphate form, which acts as a chain terminator of viral RNA synthesis.[8][9] These notes provide a detailed overview of this compound's mechanism, in vitro activity, resistance profile, and its therapeutic rationale in combination with other DAAs, supplemented by key experimental protocols.
Mechanism of Action and Metabolic Activation
This compound is designed to efficiently deliver its active moiety into hepatocytes, bypassing the often inefficient initial phosphorylation step that can limit the activity of parent nucleosides.[6] Once inside the cell, it undergoes a multi-step enzymatic conversion to the active triphosphate, PSI-352666.
Metabolic Activation Pathway:
-
Ester Hydrolysis: Cellular esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), hydrolyze the carboxyl ester of this compound.[8]
-
Non-enzymatic Cyclization & Phenol Release: A non-enzymatic chemical reaction releases the phenol moiety, forming an alaninyl phosphate intermediate.[8]
-
Hint 1 Action: Histidine triad nucleotide-binding protein 1 (Hint 1) removes the alanine amino acid group.[8]
-
ADAL1 Action: Adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxyl group on the guanine base.[8]
-
Phosphorylation: The resulting monophosphate is sequentially phosphorylated by host guanylate kinase (hGUK1) and nucleoside diphosphate kinase (NDPK) to form the active 5'-triphosphate, PSI-352666.[8]
-
NS5B Inhibition: PSI-352666 acts as an alternative substrate for the HCV NS5B polymerase, gets incorporated into the nascent viral RNA strand, and causes immediate chain termination, thus halting viral replication.[9][10]
Caption: Metabolic activation of this compound to its active triphosphate form.
In Vitro Antiviral Activity & Resistance Profile
This compound demonstrates potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[8] A key feature is its full activity against the S282T mutation in NS5B, a substitution that confers resistance to several other 2'-C-methyl-modified nucleoside analogs.[6][7][8]
Table 1: In Vitro Antiviral Activity of this compound
| HCV Replicon/Virus | Parameter | Value | Reference |
|---|---|---|---|
| Genotype 1b (Con1) | EC₅₀ | 3.0 ± 1.4 nM | [10] |
| Genotype 1b (Con1) | EC₉₀ | Not Reported | |
| Genotype 1a (H77) | EC₅₀ | Potent (Value not specified) | [8] |
| Genotype 2a (J6/JFH-1) | EC₅₀ | Potent (Value not specified) | [8] |
| Genotype 1a (H77Sv2) Infectious Virus | EC₅₀ | Potent (Value not specified) | [8] |
| Genotype 2a (JFH-1) Infectious Virus | EC₅₀ | Potent (Value not specified) | [8] |
| Genotype 1b S282T Mutant | Fold Change in EC₅₀ | No change | [6][8] |
| Genotype 1b S96T/N142T Mutant | Fold Change in EC₅₀ | No change |[8] |
EC₅₀/EC₉₀ values represent the concentration required to inhibit 50%/90% of HCV RNA replication.
Resistance Profile
This compound exhibits a high barrier to resistance. Attempts to select for resistant replicons in genotype 1a and 1b have been unsuccessful.[9][10] In genotype 2a (JFH-1) replicons, resistance required the accumulation of multiple specific mutations within the NS5B polymerase.[9][11]
Table 2: Key Resistance-Associated Substitutions (RASs) for this compound in Genotype 2a
| NS5B Substitution(s) | Fold Change in EC₅₀ (vs. Wild-Type) | Replication Fitness | Reference |
|---|---|---|---|
| S15G | Not significant | Reduced | [9][11] |
| C223H | Not significant | Reduced | [9][11] |
| V321I | Not significant | Maintained | [9][11] |
| S15G + C223H + V321I | High level of resistance | Reduced |[9][11] |
Importantly, this compound demonstrates a lack of cross-resistance with other classes of HCV inhibitors, including other nucleoside/nucleotide analogs (e.g., PSI-6130, PSI-7977, INX-08189), making it an excellent candidate for combination therapy.[9]
Rationale for Combination Therapy
The goal of combination DAA therapy is to target multiple essential viral processes simultaneously, which increases the genetic barrier to resistance and enhances viral suppression.[2][4] The distinct mechanism of action and high resistance barrier of this compound make it a prime candidate for combination with other DAA classes, such as NS3/4A Protease Inhibitors and NS5A Inhibitors.
-
NS3/4A Protease Inhibitors (e.g., Telaprevir, Boceprevir, Simeprevir): These drugs block the viral protease responsible for cleaving the HCV polyprotein into mature, functional viral proteins.
-
NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir): These agents target the NS5A protein, which is critical for both viral RNA replication and virion assembly.
-
NS5B Polymerase Inhibitors (e.g., this compound, Sofosbuvir): These inhibitors block the synthesis of new viral RNA genomes.
Combining this compound with an NS3/4A protease inhibitor and/or an NS5A inhibitor would create a multi-pronged attack on the HCV replication cycle, making it exceedingly difficult for the virus to develop resistance to all agents simultaneously.[12]
Caption: Targeting multiple stages of the HCV life cycle with DAA combinations.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)
This protocol outlines a method to determine the in vitro efficacy of this compound using a stable HCV subgenomic replicon cell line expressing a reporter gene (e.g., Luciferase).[13][14][15]
Materials:
-
Huh-7 cell line stably harboring an HCV replicon (e.g., Genotype 1b with Renilla Luciferase reporter).
-
Complete DMEM medium (with 10% FBS, Penicillin/Streptomycin, and G418 for selection).
-
This compound and other test compounds, dissolved in DMSO.
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the stable replicon cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Perform a serial dilution (e.g., 1:3) of this compound in DMSO to create a 10-point dose-response curve (e.g., ranging from nM to µM).[14]
-
Drug Treatment: Add the diluted compounds to the cell plates. Include "vehicle only" (DMSO) controls for 0% inhibition and a combination of known potent HCV inhibitors as a positive control for 100% inhibition.[14]
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure the Renilla Luciferase activity according to the manufacturer's protocol using a luminometer. The light output is directly proportional to the level of HCV replication.
-
Data Analysis: Normalize the luminescence data to the controls. Plot the normalized values against the log of the drug concentration and use a four-parameter non-linear regression to calculate the EC₅₀ value.
Caption: Workflow for determining the antiviral activity (EC₅₀) of this compound.
Protocol 2: Resistance Selection and Phenotyping
This protocol describes a method for selecting and characterizing HCV replicons with reduced susceptibility to this compound.[9][15][16]
Materials:
-
HCV replicon-harboring Huh-7 cells.
-
Complete DMEM medium with G418.
-
This compound.
-
6-well plates and larger culture flasks.
-
Reagents for RNA extraction, RT-PCR, and Sanger sequencing.
Methodology:
-
Initial Culture: Seed replicon cells in 6-well plates and treat with this compound at a concentration equal to its EC₅₀ or EC₉₀. Maintain parallel cultures with no drug as a control.
-
Dose Escalation: Passage the cells continuously. Once the cells recover and grow steadily, double the concentration of this compound. Repeat this dose-escalation process over several months.
-
Colony Isolation: Monitor for the emergence of drug-resistant colonies. Isolate individual colonies using cloning cylinders and expand them into distinct cell populations.
-
RNA Extraction and Sequencing: Extract total RNA from the expanded resistant cell populations. Perform RT-PCR to amplify the NS5B coding region of the HCV replicon. Sequence the PCR product to identify nucleotide and amino acid substitutions compared to the wild-type control.
-
Phenotypic Analysis:
-
Characterize the identified mutations by re-running the HCV Replicon Assay (Protocol 1) on the resistant cell lines to determine the fold-shift in the EC₅₀ for this compound.
-
Alternatively, introduce the identified mutations into a wild-type replicon plasmid via site-directed mutagenesis, generate transient replicons, and measure the EC₅₀ to confirm that the specific mutations confer resistance.
-
Caption: Workflow for selecting and characterizing this compound resistant mutants.
Conclusion
This compound is a highly potent nucleotide analog inhibitor of the HCV NS5B polymerase with activity against multiple genotypes and key resistance variants like S282T.[6][8] Its high barrier to resistance and lack of cross-resistance with other DAA classes underscore its significant potential as a component of future combination antiviral regimens.[9] The protocols provided herein offer standardized methods for evaluating the efficacy and resistance profile of this compound and similar nucleotide analogs, facilitating further research and development in the field of HCV therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. New direct-acting antivirals' combination for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepcguidelines.org.au [hepcguidelines.org.au]
- 6. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Molecular and structural basis for the roles of hepatitis C virus polymerase NS5B amino acids 15, 223, and 321 in viral replication and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 16. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
Measuring the Potency of the HCV Inhibitor PSI-353661 Using EC50 and EC90 Values
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed to inhibit the replication of the Hepatitis C Virus (HCV).[1][2] As a nucleotide analog, its mechanism of action targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Understanding the in vitro potency of this compound is crucial for its preclinical and clinical development. This document provides detailed protocols for determining the 50% and 90% effective concentrations (EC50 and EC90) of this compound using HCV replicon assays, along with methods for assessing cytotoxicity.
Mechanism of Action and Metabolic Activation
This compound is administered as a prodrug to enhance its cell permeability and facilitate its delivery to the liver, the primary site of HCV replication. Once inside the host cell, it undergoes a multi-step metabolic activation to its active triphosphate form, PSI-352666.[1][3] This active metabolite acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination during viral RNA synthesis and subsequent suppression of viral replication.[2]
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Quantitative Potency of this compound
The in vitro antiviral activity of this compound is typically determined using cell-based HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA that replicates autonomously. The level of HCV replication can be quantified, and the effect of an antiviral compound can be measured.
| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) | Reference |
| Genotype 1b | Subgenomic | 3.0 ± 1.4 | 8.5 ± 0.7 | [1][2] |
| Genotype 1a | Subgenomic | Similarly Active to 1b | Similarly Active to 1b | [1][2] |
| Genotype 2a | Subgenomic | Similarly Active to 1b | Similarly Active to 1b | [1][2] |
Note: this compound has demonstrated potent activity against replicons harboring the NS5B S282T mutation, which confers resistance to other nucleoside inhibitors.[4][5]
Experimental Protocols
The following protocols provide a framework for determining the EC50 and EC90 values of this compound. Two common methods for quantifying HCV replication are described: a luciferase reporter assay and a quantitative reverse transcription PCR (qRT-PCR) assay. It is essential to perform a cytotoxicity assay in parallel to ensure that the observed reduction in viral replication is not due to cell death.
Caption: Workflow for determining the potency and cytotoxicity of this compound.
Protocol 1: HCV Replicon Potency Assay using a Luciferase Reporter
This protocol is suitable for HCV replicons engineered to express a reporter gene, such as Renilla or Firefly luciferase.
Materials and Reagents:
-
HCV replicon cell line (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin) for maintaining selection of replicon cells
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 0.5 mg/mL).
-
Trypsinize and resuspend the cells in complete growth medium without G418.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the DMSO serial dilutions in complete growth medium to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and typically ≤0.5%.
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the serially diluted this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Protocol 2: HCV Replicon Potency Assay using qRT-PCR
This protocol is suitable for both reporter and wild-type HCV replicons.
Materials and Reagents:
-
All materials from Protocol 1 (except luciferase-specific reagents)
-
96-well clear tissue culture plates
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)
-
Primers and probe for a housekeeping gene (e.g., GAPDH, actin) for normalization
-
Real-time PCR instrument
Procedure:
-
Cell Seeding, Compound Treatment, and Incubation:
-
Follow steps 1-3 from Protocol 1, using a 96-well clear tissue culture plate.
-
-
RNA Extraction:
-
After the 72-hour incubation, wash the cells with PBS.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Perform a one-step or two-step qRT-PCR to quantify the levels of HCV RNA and the housekeeping gene RNA.
-
Set up the reaction mix with the appropriate master mix, primers, and probes.
-
Run the qRT-PCR on a real-time PCR instrument using an appropriate cycling protocol.
-
Protocol 3: Cytotoxicity Assay (MTS/MTT)
This assay should be run in parallel with the potency assays using the parental cell line (e.g., Huh-7) that does not contain the HCV replicon.
Materials and Reagents:
-
Parental Huh-7 cell line
-
DMEM, FBS, Penicillin-Streptomycin, NEAA
-
This compound and DMSO
-
96-well clear tissue culture plates
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment procedure as in Protocol 1 (steps 1 and 2), using the parental Huh-7 cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate spectrophotometer.
-
Data Analysis
-
Normalization:
-
For the luciferase assay, normalize the relative light units (RLU) of the treated wells to the average RLU of the vehicle control wells to obtain the percent inhibition.
-
For the qRT-PCR assay, normalize the HCV RNA levels to the housekeeping gene RNA levels. Then, normalize the treated samples to the vehicle control to determine the percent inhibition.
-
For the cytotoxicity assay, normalize the absorbance of the treated wells to the average absorbance of the vehicle control wells to obtain the percent cell viability.
-
-
Dose-Response Curves and EC50/EC90/CC50 Calculation:
-
Plot the percent inhibition (for potency) or percent viability (for cytotoxicity) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin). The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
From the fitted curve, determine the EC50 (concentration that causes 50% inhibition), EC90 (concentration that causes 90% inhibition), and CC50 (concentration that causes 50% cytotoxicity).
-
-
Selectivity Index (SI):
-
Calculate the selectivity index to assess the therapeutic window of the compound: SI = CC50 / EC50
-
A higher SI value indicates a more favorable safety profile.
-
Conclusion
The protocols outlined in this document provide a robust framework for determining the in vitro potency of this compound against HCV replication. By employing HCV replicon assays with either a luciferase or qRT-PCR readout, researchers can accurately determine the EC50 and EC90 values. Performing a parallel cytotoxicity assay is critical for interpreting the antiviral data and calculating the selectivity index. These methods are essential for the continued evaluation and development of promising antiviral candidates like this compound.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-353661 Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the selection of suitable cell lines and protocols for conducting antiviral and cytotoxicity assays of PSI-353661, a potent phosphoramidate prodrug inhibitor of the hepatitis C virus (HCV).
Introduction to this compound
This compound is a prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.[1] It demonstrates potent and broad-spectrum activity against various HCV genotypes by targeting the NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action involves intracellular conversion to the active triphosphate form, PSI-352666, which acts as a chain terminator during viral RNA replication.[1][2] Understanding the efficacy and cytotoxicity of this compound requires robust in vitro assays using appropriate cell lines.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in antiviral assays. For this compound, the following cell lines are recommended based on established research.
Cell Lines for Antiviral Efficacy Assays
For determining the antiviral activity of this compound, human hepatoma cell lines harboring HCV replicons are the gold standard. These replicons are self-replicating subgenomic or full-length HCV RNA molecules that allow for the study of viral replication in a controlled cell culture system.
-
Huh-7 (Human Hepatoma): This is the most widely used cell line for HCV research. Huh-7 cells and their derivatives are highly permissive to HCV replication and are readily transfected with replicon constructs.
-
Specific Replicon Genotypes: this compound has shown high activity against genotypes 1a, 1b, and 2a.[1] Therefore, Huh-7 cells containing replicons from these genotypes are ideal for efficacy studies. The compound is also active against replicons with the S282T mutation, which confers resistance to other nucleoside analogs.[1][3]
-
Cell Lines for Cytotoxicity Assays
Evaluating the potential toxicity of this compound is a crucial step in preclinical development. A panel of cell lines, including both hepatic and non-hepatic lines, should be used to assess for off-target effects.
-
Huh-7 (Human Hepatoma): To assess toxicity in the same cell line used for efficacy.
-
HepG2 (Human Hepatoma): Another well-characterized human liver cancer cell line.
-
CEM (Human T-lymphocyte): A human T-cell line used to screen for general cytotoxicity.
-
BxPC3 (Human Pancreatic Adenocarcinoma): A non-hepatic cancer cell line to assess broader cytotoxicity.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity data for this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons
| Parameter | HCV Genotype 1b Replicon Cells | HCV Genotype 1a Replicon | HCV Genotype 2a Replicon |
| EC50 (µM) | 0.0030 ± 0.0014 | Potent Activity | Potent Activity |
| EC90 (µM) | 0.0085 ± 0.0007 | - | - |
Data from a 4-day (96-hour) incubation period.[1]
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | CC50 (µM) | Observations |
| Huh-7 | 8 days | > 100 | No significant effect on cell doubling time.[3] |
| HepG2 | 8 days | > 100 | No significant effect on cell doubling time.[3] |
| CEM | 8 days | > 100 | No significant effect on cell doubling time.[3] |
| BxPC3 | 8 days | > 100 | No significant effect on cell doubling time.[3] |
Experimental Protocols
The following are detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound.
Antiviral Replicon Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HCV replicons in Huh-7 cells.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for replicon maintenance)
-
This compound
-
96-well plates
-
Reagent for quantifying HCV RNA (e.g., Luciferase assay reagent if the replicon contains a reporter, or reagents for RT-qPCR)
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and an appropriate concentration of G418.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well.
-
Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a no-drug control.
-
Incubate the plates for 4 days (96 hours) at 37°C.
-
-
Quantification of HCV RNA Replication:
-
After the incubation period, quantify the level of HCV replicon RNA.
-
For Luciferase Reporter Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
For RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to determine the levels of HCV RNA.
-
-
-
Data Analysis:
-
Normalize the replicon RNA levels to the no-drug control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7, HepG2, CEM, or BxPC3 cells
-
Appropriate culture medium for each cell line
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 2 x 10³ cells/well (for adherent cells like Huh-7, HepG2, BxPC3) or 5 x 10³ cells/well (for suspension cells like CEM).[1]
-
For adherent cells, allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the compound dilutions to the cells. Include a no-drug control.
-
Incubate the plates for 8 days at 37°C.[1]
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-drug control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Experimental Workflow for Antiviral Assay
Caption: Workflow for determining the antiviral efficacy of this compound.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of the Active Triphosphate Metabolite of PSI-353661: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that demonstrates potent antiviral activity against the hepatitis C virus (HCV).[1][2][3] Its therapeutic efficacy is dependent on the intracellular conversion to its active 5'-triphosphate metabolite, PSI-352666. Accurate quantification of this active metabolite is crucial for understanding the compound's pharmacology, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and guiding clinical development. These application notes provide detailed protocols for the quantification of PSI-352666 in biological matrices, primarily cultured cells and liver tissue, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and HPLC with radiodetection.
Metabolic Activation of this compound
The conversion of this compound to its active triphosphate form, PSI-352666, involves a multi-step enzymatic cascade within the target cell. Understanding this pathway is essential for interpreting quantitative data.
The metabolic activation of this compound proceeds as follows:
-
Carboxylester Hydrolysis: The process is initiated by the hydrolysis of the carboxyl ester group, a reaction catalyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1).
-
Cyclization and Phenol Elimination: A putative nucleophilic attack on the phosphorus by the carboxyl group leads to the elimination of phenol and the formation of an alaninyl phosphate metabolite (PSI-353131).
-
Amino Acid Removal: The histidine triad nucleotide-binding protein 1 (Hint1) cleaves the amino acid moiety.
-
Hydrolysis of the Methoxy Group: The methoxy group at the O6-position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1), yielding the 5'-monophosphate (PSI-353222).
-
Phosphorylation Events: The monophosphate is subsequently phosphorylated to the diphosphate by guanylate kinase (GK), and finally to the active triphosphate, PSI-352666, by nucleoside diphosphate kinase (NDPK).[4][5]
References
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PSI-353661 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent and selective phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analog. It is designed for the treatment of Hepatitis C Virus (HCV) infection. After cellular uptake, this compound is metabolized to its active triphosphate form, PSI-352666, which acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3] this compound has demonstrated potent in vitro activity against various HCV genotypes and has shown efficacy against replicons with certain resistance mutations.[4][5]
Combination therapy is a cornerstone of antiviral treatment, aiming to enhance efficacy, reduce the emergence of drug-resistant variants, and potentially lower the required doses of individual agents, thereby minimizing toxicity.[6][7] This document provides a comprehensive guide for designing and conducting preclinical in vitro and in vivo studies to evaluate the potential of this compound in combination with other antiviral agents.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound from preclinical studies. This data is essential for designing initial combination experiments.
| Parameter | Cell Line/Replicon | Genotype | Value (μM) | Reference |
| EC50 | Huh-7 | 1b | 0.0030 ± 0.0014 | [1] |
| EC90 | Huh-7 | 1b | 0.0085 ± 0.0007 | [1] |
| EC90 | Wild-Type Replicon | - | 0.008 | [8] |
| EC90 | S282T Resistant Replicon | - | 0.011 | [8] |
| CC50 | Huh-7 | - | 80.0 ± 6.0 | [1] |
| CC50 | HepG2 | - | >100 | [1] |
| CC50 | BxPC-3 | - | >100 | [1] |
| CC50 | CEM | - | >100 | [1] |
Experimental Protocols
In Vitro Synergy and Cytotoxicity Assays
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a combination partner and to assess the cytotoxicity of the combination.
Methodology: Checkerboard Assay
The checkerboard assay is a common method to screen for synergy.[9] It involves a two-dimensional titration of two compounds, alone and in combination, across a microplate.
Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Drug Combination Matrix: Add the diluted drugs to the 96-well plate in a checkerboard format. This will create a matrix of concentrations, including each drug alone and in combination.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
Assessment of Antiviral Activity: Quantify HCV RNA levels using a validated method such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase) if the replicon contains a reporter.
-
Assessment of Cytotoxicity: In parallel, treat uninfected Huh-7 cells with the same drug combination matrix to assess cytotoxicity using a cell viability assay.
Cell Viability (MTT) Assay Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]
-
After the incubation period with the drug combination, add MTT solution (final concentration of 0.5 mg/mL) to each well.[10]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The interaction between this compound and the combination agent can be quantified using the Combination Index (CI) method developed by Chou and Talalay or through isobologram analysis.[2][5][14][15]
-
Combination Index (CI):
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: A graphical representation of synergy, additivity, or antagonism.[1][5] Data points falling below the line of additivity indicate synergy.
Apoptosis Assays
Objective: To determine if the combination of this compound and another agent induces apoptosis in host cells, which can be an indicator of cytotoxicity or a desired antiviral mechanism.
Methodology: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][16][17]
Protocol:
-
Cell Treatment: Treat Huh-7 cells with this compound, the combination agent, and the combination at concentrations determined from the synergy studies. Include appropriate positive and negative controls.
-
Cell Harvesting: After the desired incubation period (e.g., 48-72 hours), harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Methodology: Caspase Activity Assay
Caspases are key mediators of apoptosis. Their activity can be measured using fluorogenic substrates.[3]
Protocol:
-
Cell Lysis: Treat cells as described above, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspases.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. An increase in fluorescence indicates an increase in caspase activity.
Mandatory Visualizations
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. article.imrpress.com [article.imrpress.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Long-Term Culture Experiments with PSI-353661
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, designed as a highly active inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). As a nucleotide analog, it undergoes intracellular phosphorylation to its active triphosphate form, which then competes with natural nucleotides, leading to the termination of viral RNA synthesis.[1][2] These application notes provide detailed protocols for long-term culture experiments to evaluate the efficacy, resistance profile, and potential toxicity of this compound.
Mechanism of Action
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The phosphoramidate moiety is designed to enhance cell permeability and facilitate the initial phosphorylation step, often a rate-limiting factor for nucleoside analogs. Once inside the cell, it is converted to its active triphosphate form, PSI-352666, which acts as a chain terminator for the HCV NS5B polymerase.[2] Notably, this compound demonstrates potent activity against both wild-type HCV and replicons harboring the S282T mutation, a substitution known to confer resistance to other 2′-substituted nucleoside analogs.[2][3][4][5]
Metabolic Activation Pathway of this compound
The intracellular conversion of this compound to its active triphosphate metabolite, PSI-352666, is a multi-step enzymatic process.
Caption: Intracellular metabolic activation pathway of this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| HCV Genotype/Replicon | EC₅₀ (nM) | EC₉₀ (nM) |
| Genotype 1a (H77) | Potent | Potent |
| Genotype 1b | Potent | Potent |
| Genotype 2a (J6/JFH-1) | Potent | Potent |
| S282T Mutant Replicon | Equipotent to Wild-Type | Equipotent to Wild-Type |
| S96T/N142T Mutant Replicon | Active | Active |
Data summarized from literature. "Potent" indicates significant inhibition was observed, though specific values were not consistently provided across all sources.[6]
Table 2: Cytotoxicity and Mitochondrial Toxicity Profile of this compound
| Cell Line | Assay Duration | CC₅₀ (µM) | Mitochondrial Toxicity |
| Huh7 (Human Hepatoma) | 8 days | >100 | No significant toxicity |
| HepG2 (Human Hepatoma) | 8 days / 14 days | >100 | No significant toxicity |
| CEM (Human T Lymphocyte) | 8 days / 14 days | >100 | No significant toxicity |
| BxPC3 (Human Pancreatic) | 8 days | >100 | Not reported |
| Bone Marrow Stem Cells | Not specified | Not specified | No toxicity observed |
Data compiled from published studies.[6][3]
Experimental Protocols
Protocol 1: Long-Term Replicon Clearance Assay
This protocol is designed to assess the ability of this compound to clear HCV replicon RNA from cultured cells over an extended period.
Materials:
-
HCV replicon-containing cells (e.g., Huh7-based replicons)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound
-
Phosphate-buffered saline (PBS)
-
7% Formaldehyde solution
-
1.25% Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed HCV replicon-containing cells in 6-well plates at a density that allows for long-term culture without overgrowth (e.g., 5 x 10⁴ cells/well). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Long-Term Incubation: Incubate the cells at 37°C in a 5% CO₂ atmosphere for four weeks.
-
Medium Changes: Replace the medium with freshly prepared compound-containing or vehicle control medium every 3-4 days.
-
Endpoint Analysis:
-
After four weeks, wash the cells twice with PBS.
-
Fix the cells with a 7% formaldehyde solution for 15 minutes at room temperature.
-
Wash the fixed cells with water.
-
Stain the cells with a 1.25% crystal violet solution for 20 minutes at room temperature.[6]
-
Wash the plates thoroughly with water and allow them to air dry.
-
Visually inspect the wells for the presence of colonies, indicating the clearance of the replicon and loss of G418 resistance.
-
Caption: Workflow for the long-term HCV replicon clearance assay.
Protocol 2: Long-Term Mitochondrial Toxicity Assay
This protocol evaluates the potential for this compound to induce mitochondrial toxicity over a 14-day period by measuring changes in mitochondrial DNA (mtDNA) content.
Materials:
-
Human cell lines (e.g., HepG2, CEM)
-
Cell culture medium appropriate for the chosen cell line
-
This compound
-
Positive control (e.g., ddC)
-
DNA extraction kit
-
Primers and probes for real-time PCR targeting a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., rDNA)
-
Real-time PCR instrument and reagents
Procedure:
-
Cell Culture and Treatment: Culture the selected cell lines in the presence of various concentrations of this compound (up to 100 µM) or a positive control for 14 days.[6] Maintain a vehicle-treated control group.
-
Cell Harvesting and DNA Extraction: After the 14-day incubation, harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Real-Time PCR:
-
Perform real-time PCR to quantify the relative amounts of mitochondrial DNA (mtDNA) and ribosomal DNA (rDNA).
-
The ratio of mtDNA to rDNA is used to assess mitochondrial toxicity. A significant decrease in this ratio in treated cells compared to control cells indicates mitochondrial toxicity.
-
-
Lactic Acid Measurement (Optional):
Caption: Workflow for the 14-day mitochondrial toxicity assay.
Protocol 3: Metabolism Studies in Primary Human Hepatocytes
This protocol outlines the methodology for studying the intracellular metabolism of this compound in primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte plating and maintenance medium
-
[³H]-labeled this compound
-
6-well collagen-coated plates
-
Phosphate-buffered saline (PBS), cold
-
Trypsin solution
-
Cell counting equipment
-
Centrifuge
-
HPLC system for metabolite analysis
Procedure:
-
Hepatocyte Seeding: Seed primary human hepatocytes in 6-well plates at a density of approximately 1 x 10⁶ cells/well.[6]
-
Overnight Incubation: Allow the cells to attach and form a monolayer by incubating them overnight at 37°C in a 5% CO₂ atmosphere.[6]
-
Treatment with Labeled Compound: Replace the plating medium with maintenance medium containing [³H]-PSI-353661.
-
Time Course Incubation: Incubate the cells for various time points (e.g., up to 24 hours) at 37°C in a 5% CO₂ atmosphere.[6]
-
Cell Harvesting:
-
At each selected time point, remove the medium.
-
Wash the cell layer with cold PBS.
-
Trypsinize the cells to detach them from the plate.
-
Count the cells and then centrifuge at 1,200 rpm for 5 minutes to pellet the cells.[6]
-
-
Metabolite Extraction and Analysis:
-
Extract the intracellular metabolites from the cell pellet.
-
Analyze the extracts using HPLC to identify and quantify the formation of this compound metabolites, including the active triphosphate form.[3]
-
Conclusion
The provided application notes and protocols offer a framework for the comprehensive in vitro evaluation of this compound in long-term culture experiments. These studies are crucial for understanding the compound's efficacy, resistance profile, and safety, thereby supporting its further development as a potential therapeutic agent for HCV infection. Researchers should adapt these protocols as necessary for their specific experimental systems and objectives.
References
- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PSI-353661 Resistance Profile in HCV Genotypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the resistance profile of the HCV NS5B polymerase inhibitor, PSI-353661.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphoramidate prodrug of a guanosine nucleotide analog.[1][2][3][4] It is intracellularly metabolized to its active triphosphate form, PSI-352666.[1][2][3] This active metabolite acts as a chain terminator by competing with the natural GTP substrate for incorporation by the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral RNA replication.
Q2: Is this compound active against HCV genotypes that are resistant to other nucleoside inhibitors like sofosbuvir?
A2: Yes. A key feature of this compound is its full activity against replicons containing the S282T substitution in the NS5B polymerase.[1][2][4][5][6] The S282T mutation is a well-known resistance-associated substitution (RAS) for other 2'-C-methylated nucleoside inhibitors.[7]
Q3: What is the known resistance profile of this compound?
A3: In vitro studies have shown that this compound has a high barrier to resistance.[1][2] Unlike many other direct-acting antivirals, single amino acid substitutions do not confer significant resistance to this compound.[1]
Q4: Have any specific resistance mutations been identified for this compound?
A4: Yes, but only in specific circumstances. In vitro selection studies using HCV genotype 2a (JFH-1) replicons were able to identify a combination of mutations that conferred a high level of resistance.[1][2] A triple mutant with the substitutions S15G, C223H, and V321I in the NS5B polymerase was required to achieve significant resistance.[1]
Q5: Has resistance to this compound been observed in other HCV genotypes?
A5: In the key in vitro selection studies, no resistant replicons for genotype 1a or 1b could be selected, suggesting a higher resistance barrier in these genotypes compared to genotype 2a.[1][2]
Q6: Is there cross-resistance between this compound and other classes of HCV inhibitors?
A6: No, studies have indicated that there is no cross-resistance between this compound and other classes of HCV inhibitors, including other nucleoside/tide analogs.[1]
Data on this compound Resistance
The following tables summarize the in vitro resistance data for this compound against different HCV genotypes and NS5B mutations.
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant HCV Replicons
| HCV Genotype/Mutant | EC50 (nM) Fold Change vs. WT | Reference |
| Genotype 1b (Wild-Type) | 3.0 ± 1.4 | [2] |
| Genotype 1a (Wild-Type) | Potent activity reported | [2][4] |
| Genotype 2a (JFH-1, Wild-Type) | Potent activity reported | [2][4] |
| Genotype 1b S282T Mutant | Fully active (no significant change) | [1][2][5][6] |
| Genotype 2a S15G/C223H/V321I Mutant | High level of resistance | [1] |
Table 2: Phenotypic Analysis of NS5B Mutations in Genotype 2a Replicon
| NS5B Amino Acid Substitution(s) | Fold Change in EC50 (this compound) | Replicon Replication Efficiency (% of Wild-Type) | Reference |
| S15G | Not significant | Not reported | [1] |
| C223H | Not significant | Not reported | [1] |
| V321I | Not significant | Not reported | [1] |
| S15G/C223H/V321I | High | ~10% (in genotype 1b context) | [1] |
Experimental Protocols
1. In Vitro Resistance Selection in HCV Replicon Cells
This protocol outlines the general methodology used to select for resistance to this compound in cell culture.
-
Cell Lines: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a, 1b, or 2a) are commonly used.
-
Compound Treatment: Replicon-containing cells are cultured in the presence of increasing concentrations of this compound, typically starting from the EC50 value.
-
Passaging: Cells are passaged every 3-4 days, and the concentration of this compound is gradually increased as the cells recover and proliferate.
-
Monitoring for Resistance: The emergence of resistant colonies is monitored. Once resistant cell populations are established, they are expanded for further analysis.
-
Genotypic Analysis: Total RNA is extracted from the resistant cell populations. The NS5B coding region is amplified by RT-PCR and sequenced to identify potential resistance-associated mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon backbone using site-directed mutagenesis. The resulting mutant replicons are then tested for their susceptibility to this compound to confirm that the identified mutations are responsible for the resistance phenotype.
2. HCV Replicon Assay for EC50 Determination
This protocol describes the method to determine the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Seeding: HCV replicon-containing cells are seeded in 96-well plates.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Treatment: The diluted compounds are added to the cells and incubated for a defined period (e.g., 72 hours).
-
Quantification of HCV RNA: After incubation, total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method like quantitative real-time RT-PCR (qRT-PCR).
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
Visualizations
References
- 1. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to nucleotide analogue inhibitors of hepatitis C virus NS5B: mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PSI-353661 Resistance
Welcome to the technical support center for PSI-353661, a potent and selective inhibitor of the novel tyrosine kinase, Proliferative Signaling Kinase 1 (PSK1). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to address resistance mutations encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of PSK1, a kinase frequently overexpressed or constitutively activated in several cancer types. It binds to the ATP-binding pocket of PSK1, preventing phosphorylation of its downstream substrates and thereby inhibiting the PSK1/MAPK signaling cascade that drives cellular proliferation.
Q2: We are observing a reduced response to this compound in our cancer cell line model. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound typically arises from two primary mechanisms:
-
Target Modification: The emergence of secondary mutations within the PSK1 kinase domain that directly interfere with this compound binding. The most common is the T790M "gatekeeper" mutation.[1][2][3]
-
Bypass Track Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of PSK1.[4][5][6] A frequent bypass mechanism is the amplification and activation of the MET receptor tyrosine kinase, which can reactivate the PI3K/AKT pathway.[5][6][7]
Q3: How can we confirm if our cell line has developed a known resistance mutation?
The most direct method is to perform Sanger or whole-genome sequencing on the resistant cell population.[8][9] Compare the sequence of the PSK1 gene from your resistant cells to the parental (sensitive) cell line to identify any point mutations.
Q4: Are there next-generation inhibitors that can overcome common this compound resistance mutations?
Yes, second-generation PSK1 inhibitors, such as PSI-482974, have been developed. These agents are designed to have activity against common resistance mutations, including the T790M gatekeeper mutation.[10]
Q5: Besides on-target mutations, what other factors could lead to intrinsic resistance to this compound?
Intrinsic resistance can be multifactorial.[11] Some cell lines may exhibit high baseline activation of receptor tyrosine kinases (RTKs) or have co-occurring mutations in key tumor suppressor genes that reduce their dependency on the PSK1 pathway.[12]
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Recommended Solution |
| Inhibitor Stability | Ensure the inhibitor stock solution is stored correctly and has not degraded. Prepare fresh dilutions from a new stock for each experiment.[12][13] |
| Cell Seeding Density | Optimize and strictly maintain a consistent cell seeding density for all experiments. Over-confluence can alter drug response.[12][13][14] |
| Cell Line Authenticity | Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out contamination or misidentification.[13] |
| Assay Readout Time | The duration of drug exposure can significantly impact the IC50 value. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[15] |
Problem 2: No significant decrease in downstream p-ERK levels by Western blot after this compound treatment.
| Possible Cause | Recommended Solution |
| Rapid Feedback Loop | Inhibition of the PSK1/MAPK pathway can trigger a rapid feedback reactivation of upstream RTKs.[12] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition before a potential rebound in p-ERK levels.[12] |
| Insufficient Inhibitor Concentration | The concentration used may be too low for complete target engagement in your specific cell model. Titrate the inhibitor across a wider concentration range. |
| Antibody Quality | Ensure that the primary antibodies for phosphorylated and total ERK are validated for specificity and are functioning correctly.[13] |
| Bypass Pathway Activation | The cells may be utilizing a bypass pathway (e.g., PI3K/AKT) to maintain downstream signaling.[4][6] Probe for activation of parallel pathways by checking levels of p-AKT. Consider co-treatment with an inhibitor of the suspected bypass pathway. |
Data Presentation
Table 1: Comparative Potency of PSK1 Inhibitors Against Sensitive and Resistant Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of first and second-generation PSK1 inhibitors against a parental, sensitive cell line (NCI-H358) and its derived resistant sub-line harboring the PSK1 T790M mutation.
| Cell Line | PSK1 Genotype | This compound IC50 (nM) | PSI-482974 IC50 (nM) |
| NCI-H358 (Parental) | Wild-Type | 15 ± 3 | 10 ± 2 |
| NCI-H358-PR | T790M Mutant | 2500 ± 350 | 25 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, dose-escalating exposure.
-
Initial Culture: Begin by culturing the parental cancer cell line in its standard growth medium containing this compound at its predetermined IC50 value.[13]
-
Monitoring: Monitor cell viability and growth rate. Initially, a significant reduction in proliferation is expected.
-
Passaging: When the cells reach approximately 70-80% confluence, split them at a 1:5 ratio into fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells resume a growth rate comparable to the untreated parental line, increase the concentration of this compound by two-fold.
-
Continuous Culture: Continue this cycle of culture and dose escalation. The development of significant resistance can take several months.[13]
-
Characterization: Once a resistant population is established (typically tolerating a concentration 10-fold or higher than the initial IC50), it can be characterized molecularly and phenotypically.
Protocol 2: IC50 Determination using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the IC50 value of an inhibitor.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15]
Visualizations
Caption: PSK1 signaling pathway and mechanisms of resistance to this compound.
Caption: Workflow for identifying and addressing this compound resistance.
Caption: Decision tree for troubleshooting high IC50 values.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nyu.edu [nyu.edu]
- 4. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicallab.com [clinicallab.com]
- 9. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. annexpublishers.com [annexpublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cytotoxicity and safety profile of PSI-353661
PSI-353661 Technical Support Center
This technical support guide provides detailed information on the cytotoxicity and safety profile of this compound, addressing potential issues researchers may encounter during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general in-vitro cytotoxicity profile of this compound?
A1: this compound generally exhibits a low cytotoxicity profile in various human-derived cell lines. In an 8-day assay, the 50% cytotoxic concentration (CC50) was greater than 100 μM for HepG2 (human hepatoma), BxPC-3 (human pancreatic), and CEM (human T lymphocyte) cells.[1] For the Huh7 human hepatoma cell line, the CC50 value was determined to be 80.0 ± 6.0 μM.[1] Preclinical development studies have consistently characterized this compound as having a strong in-vitro safety profile with no significant cytotoxicity observed at concentrations effective against Hepatitis C Virus (HCV).[2][3][4]
Q2: Does this compound exhibit mitochondrial toxicity?
A2: No, this compound has not been associated with mitochondrial toxicity.[5][6] Studies evaluating mitochondrial DNA levels after 14 days of exposure showed no measurable mitochondrial toxicity in CEM and HepG2 cells at concentrations up to 100 μM.[3]
Q3: Has toxicity been observed in other non-hepatocyte cell types?
A3: Studies have shown that this compound is not toxic to human bone marrow stem cells.[1][6]
Q4: How does this compound become an active drug, and does this process influence toxicity?
A4: this compound is a phosphoramidate prodrug that requires metabolic activation to become the active antiviral agent, PSI-352666 (a 5'-triphosphate).[1][6] This multi-step conversion process is designed to occur preferentially within hepatocytes (liver cells), which may contribute to its favorable safety profile and low cytotoxicity in other cell types. The activation involves several enzymes, including cathepsin A, carboxylesterase 1 (CES1), and histidine triad nucleotide-binding protein 1 (Hint 1).[1][6]
Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my cell line.
-
Possible Cause 1: Cell Line Sensitivity. While generally safe, certain cell lines might exhibit higher sensitivity. The Huh7 cell line, for instance, shows a lower CC50 value (80 µM) compared to other tested lines (>100 µM).[1] Ensure your cell line is not inherently more sensitive to nucleoside analogs.
-
Possible Cause 2: Extended Incubation. The published data is based on specific incubation times (e.g., 8 days for general cytotoxicity, 14 days for mitochondrial toxicity).[1][3] Extending exposure times beyond the recommended protocol could lead to increased cell death.
-
Possible Cause 3: High Compound Concentration. Ensure that the concentrations used are appropriate for a cytotoxicity assay. Test a wide range of concentrations, starting from well below the effective concentration (EC50) for HCV inhibition up to and above the expected CC50 value (e.g., 0.1 µM to 200 µM).
-
Possible Cause 4: Solvent Effects. If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a "vehicle-only" control to assess the solvent's effect on cell viability.
Issue 2: My cytotoxicity assay results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Health and Density. Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment. Over-confluent or sparse cultures can lead to variable results.
-
Possible Cause 2: Assay Method. Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, DNA content).[7][8][9] The primary published data for this compound used an MTS assay, which measures mitochondrial reductase activity.[1] Using a different assay, such as LDH release (membrane integrity) or crystal violet (cell number), may yield different results.
-
Possible Cause 3: Reagent Variability. Ensure all reagents, including cell culture media, serum, and assay components, are from consistent lots and are not expired.
Data Presentation: In-Vitro Cytotoxicity of this compound
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various human cell lines after an 8-day incubation period.
| Cell Line | Cell Type | CC50 (μM) |
| Huh7 | Human Hepatoma | 80.0 ± 6.0 |
| HepG2 | Human Hepatoma | >100 |
| BxPC-3 | Human Pancreatic | >100 |
| CEM | Human T Lymphocyte | >100 |
Data sourced from Furman et al.[1]
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTS Assay
This protocol is a standard methodology for determining the CC50 value of a compound.
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000 cells/well for adherent cells) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration. Also prepare a vehicle control (e.g., medium with DMSO) and a positive control for cytotoxicity (e.g., Gemcitabine at 1 µM).[1]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound, vehicle control, or positive control to the appropriate wells.
-
Incubation: Incubate the plate for the specified duration (e.g., 8 days) at 37°C and 5% CO2.[1]
-
MTS Assay: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Mitochondrial Toxicity Assessment (qPCR-based)
This protocol assesses if a compound specifically damages mitochondrial DNA (mtDNA).
-
Cell Treatment: Seed and treat cells with this compound (e.g., up to 100 µM) for an extended period (e.g., 14 days), ensuring to split and re-treat cells as needed to maintain healthy, sub-confluent cultures.[3]
-
DNA Extraction: At the end of the treatment period, harvest the cells and extract total genomic DNA using a commercial kit.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one that amplifies a specific region of the mitochondrial genome (e.g., COXII) and another that amplifies a single-copy nuclear gene (e.g., B2M) to serve as a reference.[3]
-
Analysis: Determine the threshold cycle (Ct) for both the mitochondrial and nuclear targets. Calculate the relative amount of mtDNA compared to nuclear DNA (nDNA) using the ΔΔCt method. A significant decrease in the mtDNA/nDNA ratio in treated cells compared to vehicle-control cells indicates mitochondrial toxicity.
Visualizations
Metabolic Activation Pathway of this compound
The diagram below illustrates the multi-step intracellular conversion of the prodrug this compound into its active triphosphate form, PSI-352666.
Caption: Intracellular metabolic pathway of this compound to its active form.
General Experimental Workflow for Cytotoxicity Assay
This flowchart outlines the key steps involved in a typical in-vitro cytotoxicity experiment.
Caption: Standard workflow for an MTS-based cell viability assay.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an in vitro exposure system for toxicity assessment of air-delivered nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity testing: Biological and statistical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PSI-353661 solubility and stability in vitro
Welcome to the technical support center for PSI-353661. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the solubility and in vitro stability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend the following procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If particles are present, gentle warming (e.g., in a 37°C water bath for a few minutes) and further vortexing may aid dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Please refer to the table below for recommended storage conditions for both the powdered form and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Q4: How stable is this compound during shipping?
A4: this compound is stable at ambient temperature for a few days, which is sufficient for ordinary shipping and time spent in customs[1].
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Problem: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many organic compounds, may have limited solubility in aqueous solutions. The final concentration of DMSO in your culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Solution Preparation:
-
Recommendation: Perform a serial dilution of your high-concentration DMSO stock solution in DMSO to create an intermediate stock. Then, add the intermediate stock to your aqueous buffer or cell culture medium. This gradual reduction in DMSO concentration can help prevent precipitation.
-
Final Dilution: When making the final dilution into your aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations of the compound that can lead to precipitation.
-
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in the efficacy of this compound between experiments.
Possible Causes and Solutions:
-
Stock Solution Inaccuracy:
-
Recommendation: Ensure your stock solution is completely dissolved before use. Inaccurate concentrations due to incomplete dissolution can lead to variability. After thawing a frozen stock, vortex it well before making dilutions.
-
-
Compound Degradation:
-
Recommendation: this compound is a phosphoramidate prodrug and may be susceptible to hydrolysis. Prepare fresh dilutions in your experimental medium from a frozen stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Experimental Protocols
Metabolic Stability of this compound and Related Compounds
This compound is a phosphoramidate prodrug designed for liver targeting. Its stability has been evaluated in simulated biological fluids and human liver S9 fractions. The table below summarizes the stability of closely related phosphoramidate prodrugs, providing an indication of the expected metabolic stability of this compound[2].
| Compound | SGF (t1/2, h) | SIF (t1/2, h) | Human Plasma (t1/2, h) | Human Liver S9 (t1/2, h) |
| 20 | 15 | >20 | >24 | 0.2 |
| 23 (related to this compound) | 14 | >20 | >24 | 0.2 |
| 28 | >20 | >20 | 11.6 | 0.4 |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Methodology for Stability Assessment:
The stability of these compounds was assessed by incubating them in the respective fluids or fractions and quantifying the remaining compound over time using High-Performance Liquid Chromatography (HPLC).
Visualizations
Metabolic Activation Pathway of this compound
This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. The following diagram illustrates this activation pathway.
Caption: Intracellular conversion of this compound to its active triphosphate form.
Experimental Workflow: Troubleshooting Solubility Issues
This workflow provides a logical approach to addressing solubility challenges with this compound.
Caption: A step-by-step guide to troubleshoot this compound solubility issues.
References
Potential off-target effects of PSI-353661
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of PSI-353661. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in common cell lines?
A1: this compound has been shown to have a favorable in vitro safety profile with minimal cytotoxicity in several human-derived cell lines. In 8-day assays, no measurable cytotoxicity was observed in HepG2 (human hepatoma), BxPC-3 (human pancreatic), and CEM (human T lymphocyte) cells at concentrations up to 100 μM.[1] For Huh7 (human hepatoma) cells, the 50% cytotoxic concentration (CC50) was determined to be 80.0 ± 6.0 μM.[1]
Q2: Does this compound exhibit toxicity towards bone marrow progenitor cells?
A2: this compound has demonstrated a lack of significant toxicity toward bone marrow progenitor cells.[1][2] In a 14-day colony formation assay, the IC50 for erythroid progenitor cells (CFU-E and BFU-E) was greater than 50 μM, and for myeloid progenitor cells (CFU-GM), the IC50 was calculated to be 45 ± 2 μM.[1]
Q3: Is there any evidence of mitochondrial toxicity with this compound?
A3: Studies have indicated that this compound does not cause mitochondrial toxicity.[1][2] In experiments with CEM and HepG2 cells, no significant effects on mitochondrial COXII DNA (mtDNA) were observed at concentrations up to 100 μM over a fourteen-day period.[1]
Q4: How is this compound metabolized, and what is its mechanism of action?
A4: this compound is a phosphoramidate prodrug that undergoes intracellular conversion to its active triphosphate form, PSI-352666. This metabolic activation involves several enzymatic steps, including hydrolysis by Cathepsin A (CatA) and Carboxylesterase 1 (CES1), followed by the action of Histidine triad nucleotide-binding protein 1 (Hint 1) and Adenosine deaminase-like protein 1 (ADAL1).[1][2] The resulting monophosphate is then phosphorylated to the active triphosphate, PSI-352666, which acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][3]
Q5: Has this compound been assessed for activity against other viral polymerases or host enzymes?
A5: The available literature primarily focuses on the high selectivity of this compound's active form (PSI-352666) for the HCV NS5B polymerase.[1][3] This selectivity is a key feature of its design as an antiviral agent. While comprehensive screening data against a broad panel of human kinases or other polymerases is not detailed in the provided search results, the lack of significant cytotoxicity in various cell lines suggests a low potential for off-target interactions with essential host cellular machinery.[1][4][5][6][7]
Troubleshooting Guides
Issue: Unexpected cytotoxicity observed in experiments.
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure the final concentration of this compound in your assay is within the expected non-toxic range (e.g., below 80 µM for Huh7 cells and below 100 µM for HepG2, BxPC-3, and CEM cells).[1]
-
Cell Line Sensitivity: Consider the possibility of increased sensitivity of your specific cell line or clone to the compound. It is advisable to perform a dose-response curve to determine the CC50 in your experimental system.
-
Assay Duration: The provided cytotoxicity data is based on an 8-day assay.[1] Shorter or longer incubation times may yield different results. Correlate your observations with the duration of your experiment.
-
Reagent Quality: Confirm the purity and integrity of your this compound stock. Degradation of the compound could potentially lead to unexpected effects.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | CC50 (µM) |
| Huh7 | Human Hepatoma | 80.0 ± 6.0 |
| HepG2 | Human Hepatoma | >100 |
| BxPC-3 | Human Pancreatic | >100 |
| CEM | Human T Lymphocyte | >100 |
Data from an 8-day cytotoxicity assay.[1]
Experimental Protocols
Key Experiment: In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in various human cell lines.
Methodology:
-
Cell Culture: Human-derived cell lines (e.g., Huh7, HepG2, BxPC-3, CEM) are cultured in their respective recommended media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the assay (typically 8 days).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations to be tested (e.g., from 0.1 µM to 100 µM).
-
Treatment: The serially diluted this compound is added to the appropriate wells. Control wells receive vehicle only. A positive control for cytotoxicity (e.g., Gemcitabine) is also included.
-
Incubation: The plates are incubated for 8 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to the vehicle-treated control cells. The CC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Optimizing PSI-353661 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PSI-353661 for maximum efficacy in pre-clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.[1][2] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4] As a prodrug, this compound is designed to efficiently enter cells and be converted into its active triphosphate form, PSI-352666.[1][2][3] This active metabolite acts as an alternative substrate for the viral polymerase, leading to the termination of viral RNA replication.[3]
Q2: What are the key advantages of using a phosphoramidate prodrug like this compound?
The phosphoramidate prodrug approach bypasses the initial, often inefficient, phosphorylation step of the parent nucleoside.[1][5] This leads to higher intracellular concentrations of the active triphosphate metabolite, resulting in significantly greater potency (over 1000-fold) compared to the parent nucleoside.[4][5][6]
Q3: Against which HCV genotypes is this compound effective?
This compound has demonstrated potent activity against HCV genotypes 1a, 1b, and 2a in both replicon assays and infectious virus systems.[1][2]
Q4: Is this compound active against HCV variants with known resistance mutations?
Yes, this compound is effective against replicons harboring the NS5B S282T or S96T/N142T amino acid alterations, which are known to confer decreased susceptibility to other nucleoside/nucleotide analogs.[1][2][7] The active triphosphate form, PSI-352666, is equally active against wild-type NS5B and NS5B containing the S282T mutation.[1][2] However, a combination of three amino acid changes (S15G/C223H/V321I) has been shown to confer a high level of resistance in genotype 2a replicons.[3][8]
Q5: What is the general cytotoxicity profile of this compound?
This compound has shown a favorable in vitro safety profile. It exhibited no measurable cytotoxicity in HepG2, BxPC-3, or CEM cells at concentrations up to 100 μM.[1] The 50% cytotoxic concentration (CC50) in Huh-7 cells was determined to be 80.0 ± 6.0 μM.[1] Additionally, this compound has not demonstrated toxicity towards bone marrow stem cells or mitochondrial toxicity.[1][2]
Troubleshooting Guide
Issue 1: Lower than expected anti-HCV activity in replicon assays.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.001 µM to 10 µM) and narrow down to a more focused range around the expected EC50.
-
-
Possible Cause 2: Cell line variability.
-
Solution: Ensure the health and passage number of your replicon-containing cells are consistent. Different cell lines or even different passages of the same cell line can exhibit variations in metabolism and drug sensitivity.
-
-
Possible Cause 3: Compound stability.
-
Solution: Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
-
Possible Cause 4: Assay conditions.
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense cells. A typical seeding density is 1500 to 3000 cells per well in a 96-well plate.[1]
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate serial dilutions.
-
Solution: Prepare serial dilutions of this compound carefully, ensuring thorough mixing at each step.
-
Issue 3: Evidence of cytotoxicity at expected efficacious concentrations.
-
Possible Cause 1: Cell line sensitivity.
-
Solution: While this compound generally has low cytotoxicity, some cell lines may be more sensitive. Determine the CC50 for your specific cell line using a cytotoxicity assay (e.g., MTS or CellTiter-Glo).
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination, which can affect cell health and response to treatment.
-
Data on Efficacy and Cytotoxicity of this compound
Table 1: In Vitro Anti-HCV Efficacy of this compound in Replicon Assays
| HCV Genotype | Assay Type | EC50 (µM) | EC90 (µM) |
| Genotype 1b | Replicon (4-day incubation) | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| Genotype 1a | Subgenomic Replicon | Similar to Genotype 1b | Similar to Genotype 1b |
| Genotype 2a | Subgenomic Replicon | Similar to Genotype 1b | Similar to Genotype 1b |
| S282T Mutant | Replicon | No significant change | 0.011 |
Data synthesized from multiple independent experiments.[1][9]
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cell Type | CC50 (µM) | Assay Duration |
| Huh-7 | Human Hepatoma | 80.0 ± 6.0 | 8 days |
| HepG2 | Human Hepatoma | >100 | 8 days |
| CEM | Human T Lymphocyte | >100 | 8 days |
| BxPC-3 | Human Pancreatic | >100 | 8 days |
Data from an 8-day cytotoxicity assay.[1]
Experimental Protocols
Protocol 1: Determination of EC50 in HCV Replicon Cells
-
Cell Seeding: Seed replicon-containing cells (e.g., Huh-7) in a 96-well plate at a density of 1,500-3,000 cells per well in culture medium without G418.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be maintained at 0.5%.[1]
-
Treatment: Add the serially diluted compound to the appropriate wells. Include a no-drug (0.5% DMSO) control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 4 days.[1]
-
Quantification of HCV RNA: Determine the level of HCV RNA replication using a real-time quantitative RT-PCR assay targeting a specific region of the HCV genome.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., Huh-7, HepG2) in a 96-well plate at an appropriate density to ensure they remain in the exponential growth phase for the duration of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Add the serially diluted compound to the cells. Include a no-drug control and a positive control for cytotoxicity (e.g., Gemcitabine).[1]
-
Incubation: Incubate the plates for 8 days at 37°C in a 5% CO2 atmosphere.[1]
-
Viability Assessment: Measure cell viability using a standard method such as MTS, XTT, or a crystal violet staining assay.[1]
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Caption: Workflow for optimizing this compound concentration for maximum efficacy.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PSI-353661 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PSI-353661 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a prodrug, this compound is metabolized within the cell to its active triphosphate form, PSI-352666.[1][2] This active form acts as an alternative substrate for the NS5B polymerase, leading to the termination of viral RNA replication.[1]
Q2: How is this compound activated in the cell?
The metabolic activation of this compound is a multi-step enzymatic process:
-
The process begins with the hydrolysis of the carboxyl ester by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[2][3]
-
This is followed by a nucleophilic attack that results in the elimination of phenol and the formation of an alaninyl phosphate metabolite.[2][3]
-
The amino acid moiety is then removed by the Histidine triad nucleotide-binding protein 1 (Hint 1).[2]
-
Subsequently, the methoxyl group on the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[2]
-
This monophosphate is then phosphorylated to the diphosphate by guanylate kinase.[2]
-
Finally, nucleoside diphosphate kinase phosphorylates the diphosphate to the active triphosphate form, PSI-352666.[2]
Q3: Is this compound active against HCV genotypes with known resistance mutations?
Yes, this compound has demonstrated full activity against HCV replicons containing the S282T substitution, a mutation that confers resistance to some other 2'-substituted nucleoside analogs.[1][3][4] It is also active against replicons with S96T/N142T amino acid alterations.[3] However, a combination of three amino acid changes (S15G/C223H/V321I) has been shown to confer a high level of resistance to this compound in genotype 2a JFH-1 replicons.[1][5]
Q4: What is the potency of this compound?
As a prodrug, this compound is significantly more potent than its parent nucleoside. In cell-based replicon assays, it has shown over 1000-fold greater potency, which is attributed to higher intracellular concentrations of the active triphosphate form.[4][6]
Troubleshooting Inconsistent Assay Results
Inconsistent results in this compound assays can arise from various factors, from procedural inconsistencies to biological variables. The following guide addresses common issues and provides potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells | - Pipetting errors leading to inconsistent cell seeding or compound concentration.- Edge effects in the assay plate.- Cell clumping leading to uneven cell distribution. | - Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the assay plate or fill them with a buffer.- Ensure a single-cell suspension before seeding. |
| Lower than expected potency (high EC50 values) | - Incorrect drug concentration due to degradation or improper storage.- Reduced metabolic activation of the prodrug.- Presence of resistant viral populations.[5]- Issues with the detection reagent or instrument sensitivity. | - Aliquot the compound and store it at the recommended temperature. Perform a concentration verification.- Ensure the cell line used has the necessary enzymatic machinery for activation.[2]- Sequence the replicon to check for resistance mutations.[5]- Check the expiration date and proper storage of detection reagents. Calibrate the reading instrument. |
| High background signal | - Contamination of cell cultures (e.g., mycoplasma).- Cytotoxicity of the compound at high concentrations.- Autofluorescence of the compound. | - Regularly test cell cultures for contamination.- Perform a cytotoxicity assay to determine the non-toxic concentration range.[6]- Include a control with the compound in cell-free wells to measure autofluorescence. |
| No dose-response curve | - Compound is inactive or has degraded.- Incorrect concentration range tested (too high or too low).- The replicon is not susceptible to the compound. | - Verify the identity and purity of the compound. Use a fresh aliquot.- Perform a broad-range dose-response experiment to identify the active concentration range.- Confirm the genotype and any known resistance mutations of the replicon.[5] |
Experimental Protocols
HCV Replicon Assay for this compound Potency Determination
This protocol provides a general framework for determining the EC50 value of this compound in a cell-based HCV replicon assay.
-
Cell Seeding:
-
Harvest and count HCV replicon cells (e.g., Huh-7).
-
Dilute the cells to the desired seeding density in a complete cell culture medium.
-
Seed the cells into 96-well plates and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add the diluted compound to the corresponding wells of the 96-well plate containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
-
Detection of Replicon RNA:
-
Lyse the cells and detect the level of HCV replicon RNA. This can be done using various methods, such as:
-
Luciferase Reporter Assay: If the replicon contains a luciferase reporter gene.
-
qRT-PCR: To directly quantify HCV RNA levels.
-
-
-
Data Analysis:
-
Normalize the signal from the compound-treated wells to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Visualizations
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Caption: General experimental workflow for this compound potency determination.
Caption: A decision tree for troubleshooting inconsistent this compound assay results.
References
- 1. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PSI-353661 and the S282T Mutation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the S282T mutation on the activity of PSI-353661.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog, specifically 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.[1][2] As a prodrug, it is designed to efficiently enter cells and be converted into its active triphosphate form, PSI-352666. This active metabolite acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2] PSI-352666 serves as an alternative substrate for the polymerase, leading to the termination of the growing RNA chain and thus inhibiting HCV replication.[2]
Q2: Does the S282T mutation in the HCV NS5B polymerase confer resistance to this compound?
No, the S282T mutation does not confer resistance to this compound.[1][2][3][4] Studies have demonstrated that this compound and its active triphosphate form, PSI-352666, are equipotent against both wild-type (WT) HCV and replicons harboring the S282T substitution.[1][2][3][4] This is a key characteristic of this compound, as the S282T mutation is known to confer resistance to other classes of nucleoside/nucleotide inhibitors.[1][5]
Q3: Is there any quantitative data on the activity of this compound against S282T mutant replicons?
Yes, quantitative data from in vitro studies confirms the potent activity of this compound against HCV replicons with the S282T mutation. The following table summarizes the reported efficacy values.
| Genotype | Replicon | Parameter | This compound Concentration | Reference |
| Genotype 1b | Wild-Type | EC50 | 0.0030 µM | [6] |
| Genotype 1b | Wild-Type | EC90 | 0.0085 µM | [6] |
| Not Specified | Wild-Type | EC90 | 8 nM | [6] |
| Not Specified | S282T Mutant | EC90 | 11 nM | [6] |
Q4: If S282T doesn't cause resistance, are there any other mutations that do?
While the single S282T mutation does not confer resistance, studies have shown that a combination of multiple mutations is required to confer a high level of resistance to this compound, particularly in genotype 2a replicons.[2][7] The combination of S15G, C223H, and V321I mutations in the NS5B polymerase has been identified as being necessary for significant resistance to this compound.[2][7] Single amino acid changes at these positions were not sufficient to significantly reduce the activity of the compound.[2]
Q5: What is the metabolic activation pathway of this compound?
This compound undergoes a multi-step intracellular conversion to its active triphosphate form, PSI-352666. This process involves several host cell enzymes.
Caption: Metabolic activation pathway of this compound.
Troubleshooting Guides
Issue: Unexpectedly high EC50/EC90 values for this compound in our HCV replicon assay.
If you observe lower than expected potency of this compound in your experiments, consider the following potential causes and troubleshooting steps:
-
Confirm the Genotype and Presence of Resistance Mutations:
-
Verify Cell Health and Metabolism:
-
Action: Ensure your host cell line (e.g., Huh-7) is healthy and metabolically active.
-
Rationale: The conversion of this compound to its active triphosphate form is dependent on host cellular enzymes.[1] Compromised cell health could lead to inefficient activation of the prodrug.
-
-
Check Experimental Protocol and Reagents:
-
Action: Review your assay protocol, including drug concentration ranges, incubation times, and the quality of your this compound compound.
-
Rationale: Inaccurate drug concentrations or degraded compound can lead to erroneous results.
-
Caption: Troubleshooting workflow for unexpected this compound activity.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity Assessment
This protocol outlines a general method for determining the in vitro efficacy of this compound against HCV replicons.
1. Materials:
-
Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (Geneticin)
-
This compound
-
96-well plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
2. Cell Culture and Plating:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Trypsinize and seed the cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a no-drug (vehicle) control.
4. Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 72 hours).
5. Endpoint Measurement:
-
For RNA quantification:
-
Lyse the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to determine the level of HCV RNA relative to a housekeeping gene.
-
-
For reporter gene assays (if applicable):
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
6. Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration and calculate the EC50 and/or EC90 values using a suitable software package.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 7. Molecular and structural basis for the roles of hepatitis C virus polymerase NS5B amino acids 15, 223, and 321 in viral replication and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PSI-353661 Mitochondrial Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitochondrial toxicity assessment of PSI-353661.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphoramidate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1][2] It is designed to treat Hepatitis C Virus (HCV) infection.[3][4] Its mechanism of action involves intracellular metabolism to the active 5'-triphosphate form, PSI-352666.[1] This active metabolite acts as an alternative substrate inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1]
Q2: Does this compound exhibit mitochondrial toxicity?
Based on preclinical studies, this compound has not been found to exhibit measurable mitochondrial toxicity.[2][3][5] In studies where CEM and HepG2 cells were incubated with this compound for 14 days, no significant impact on mitochondrial DNA (mtDNA) levels was observed at concentrations up to 100 μM.[3] Furthermore, this compound showed no toxicity towards bone marrow stem cells.[2][5]
Q3: Why is mitochondrial toxicity a concern for nucleoside analogs?
Mitochondrial toxicity is a significant concern for many nucleoside analogs used in antiviral and cancer therapies.[6][7] The primary mechanism often involves the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[7][8] Inhibition of Pol γ can lead to mtDNA depletion, impaired synthesis of proteins essential for the electron transport chain, and subsequent mitochondrial dysfunction.[7] Clinical manifestations of such toxicity can include myopathy, peripheral neuropathy, pancreatitis, and lactic acidosis.[6][7]
Q4: What are the key enzymes involved in the metabolic activation of this compound?
The metabolic activation of this compound to its active triphosphate form involves several key enzymes:
-
Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These enzymes hydrolyze the carboxyl ester of this compound.[2]
-
Histidine triad nucleotide-binding protein 1 (Hint 1): This enzyme removes the amino acid moiety.[2]
-
Adenosine deaminase-like protein 1 (ADAL1): This enzyme hydrolyzes the methoxyl group at the O(6)-position of the guanine base.[2]
-
Guanylate kinase: This enzyme phosphorylates the resulting monophosphate to a diphosphate.[2]
-
Nucleoside diphosphate kinase: This is the primary enzyme that phosphorylates the diphosphate to the active triphosphate, PSI-352666.[2]
Troubleshooting Guide
Scenario 1: Unexpected cytotoxicity observed in cells treated with this compound.
-
Possible Cause 1: Off-target effects unrelated to mitochondrial toxicity.
-
Troubleshooting Step: While preclinical data suggests a lack of mitochondrial toxicity, in vitro cytotoxicity can arise from various other mechanisms. It is important to perform a comprehensive cytotoxicity assessment using multiple assays that measure different cellular health parameters (e.g., membrane integrity, caspase activation) to determine the nature of the cell death.
-
-
Possible Cause 2: Issues with compound purity or formulation.
-
Troubleshooting Step: Verify the purity of the this compound compound. Impurities from synthesis could be responsible for the observed toxicity. Ensure that the vehicle used to dissolve the compound is not contributing to cytotoxicity by running a vehicle-only control.
-
-
Possible Cause 3: Cell line specific effects.
-
Troubleshooting Step: The initial studies were conducted on CEM and HepG2 cells.[3] If you are using a different cell line, it may have a unique sensitivity profile. Consider testing the compound on the originally reported cell lines for comparison.
-
Scenario 2: Observing a decrease in mitochondrial function in a specific assay.
-
Possible Cause 1: Assay artifact.
-
Troubleshooting Step: Some assay reagents can be sensitive to the chemical properties of the test compound. For example, compounds with inherent fluorescence might interfere with fluorescent-based assays. Run appropriate controls, including the compound in a cell-free assay system, to rule out direct interference with the assay components.
-
-
Possible Cause 2: Indirect effects on mitochondrial function.
-
Troubleshooting Step: A compound can indirectly affect mitochondrial function without directly inhibiting a mitochondrial component. For instance, alterations in cellular metabolism or signaling pathways can have downstream consequences on mitochondria. Corroborate your findings using multiple, mechanistically distinct assays for mitochondrial function (e.g., oxygen consumption rate, mitochondrial membrane potential, and ATP production).
-
Data Presentation
Table 1: Summary of Preclinical Mitochondrial Toxicity Data for this compound
| Cell Line | Concentration | Incubation Time | Mitochondrial Toxicity (CC90) | Reference |
| CEM | Up to 100 μM | 14 days | No measurable toxicity | [3] |
| HepG2 | Up to 100 μM | 14 days | No measurable toxicity | [3] |
Experimental Protocols
1. Mitochondrial DNA (mtDNA) Quantification Assay
This protocol is based on the methodology described for assessing mitochondrial toxicity of nucleoside analogs.[3]
-
Objective: To quantify the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) in cells treated with a test compound.
-
Principle: A quantitative real-time PCR (qPCR) assay is used to amplify a target gene from the mitochondrial genome (e.g., COXII) and a target gene from the nuclear genome (e.g., rDNA). The ratio of mtDNA to nDNA is then calculated.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or CEM) at an appropriate density and treat with various concentrations of this compound and a positive control known to induce mitochondrial toxicity (e.g., Zalcitabine). Include an untreated and a vehicle-only control. Incubate for the desired duration (e.g., 7-14 days), ensuring to split the cells as needed and maintain the compound concentration.
-
DNA Extraction: At the end of the treatment period, harvest the cells and extract total DNA using a commercially available DNA extraction kit.
-
qPCR: Perform qPCR using primers specific for a mitochondrial gene (e.g., human COXII) and a nuclear gene (e.g., human 18S rRNA).
-
Data Analysis: Calculate the change in the cycle threshold (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_mtDNA - Ct_nDNA). Then, calculate the ΔΔCt by comparing the ΔCt of treated samples to the ΔCt of untreated controls (ΔΔCt = ΔCt_treated - ΔCt_control). The relative mtDNA content can be expressed as 2^-ΔΔCt.
-
2. Lactate Production Assay
This assay is a common method to assess for a shift towards anaerobic glycolysis, which can be indicative of mitochondrial dysfunction.[7][9]
-
Objective: To measure the accumulation of lactate in the cell culture medium.
-
Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be measured by its absorbance or through a coupled enzymatic reaction that produces a colored or fluorescent product.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound, a positive control, and relevant vehicle controls for the desired time period.
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
Lactate Measurement: Perform the lactate assay on the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided lactate standards. Determine the lactate concentration in the samples from the standard curve. Normalize the lactate concentration to the cell number or total protein content.
-
Visualizations
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Caption: Experimental workflow for assessing the mitochondrial toxicity of this compound.
References
- 1. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of PSI-353661
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of PSI-353661, a liver-targeting phosphoramidate prodrug of a guanosine nucleotide analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a prodrug strategy used?
A1: this compound is a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] Nucleotide analogs themselves typically exhibit poor oral bioavailability due to their negative charge at physiological pH, which limits their ability to cross cell membranes.[4] The prodrug approach masks the phosphate group, increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium.[4][5] This strategy is designed to bypass the often inefficient initial phosphorylation step, a rate-limiting factor in the activation of many nucleoside analogs, and to achieve targeted delivery to the liver.[1][6]
Q2: How is this compound metabolized to its active form?
A2: Following absorption, this compound is designed to be primarily metabolized in the liver. The metabolic activation cascade involves multiple enzymatic steps to ultimately yield the active 5'-triphosphate metabolite. This process is initiated by the cleavage of the phosphoramidate moiety. The liver-targeting property is supported by in vivo studies in rats, which have shown a significantly higher concentration of the active metabolites in the liver compared to plasma.[1][7]
Q3: What are the key challenges in achieving optimal oral bioavailability for phosphoramidate prodrugs like this compound?
A3: The primary challenges include:
-
Chemical and Enzymatic Stability: The prodrug must be sufficiently stable to withstand the acidic environment of the stomach and the enzymatic activity in the gastrointestinal tract to be absorbed intact.[4]
-
Intestinal Permeability: Despite increased lipophilicity, the compound's ability to permeate the intestinal membrane can still be a limiting factor.
-
First-Pass Metabolism: Significant metabolism in the intestine or liver before reaching systemic circulation can reduce the amount of active drug reaching the target site.[8][9]
-
Solubility: The prodrug must have adequate solubility in the gastrointestinal fluids for dissolution and subsequent absorption.
Troubleshooting Guides
Issue 1: Low Plasma and/or Liver Exposure of this compound and its Metabolites
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Solubility in Formulation | Optimize the formulation to enhance solubility and dissolution. | Solubility Enhancement Protocol: Test a range of pharmaceutically acceptable vehicles and excipients. Start with simple lipid-based formulations and progress to more complex systems if necessary. Evaluate solubility at different pH values relevant to the gastrointestinal tract. |
| Degradation in Gastric Fluid | Co-administer with a proton pump inhibitor or formulate with an enteric coating to protect against acidic degradation. | In Vitro Stability Assay: Incubate this compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Analyze the concentration of intact this compound at various time points using a validated analytical method like LC-MS/MS. |
| Low Intestinal Permeability | Include permeation enhancers in the formulation or modify the prodrug moiety to further increase lipophilicity. | Caco-2 Permeability Assay: Utilize the Caco-2 cell monolayer model to assess the intestinal permeability of this compound in different formulations. Measure the apparent permeability coefficient (Papp). |
| High Intestinal First-Pass Metabolism | Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in preclinical models to assess the impact on bioavailability. | In Vitro Metabolism Study: Incubate this compound with intestinal microsomes or S9 fractions to determine the rate and extent of metabolism. Identify the major metabolites formed. |
Issue 2: High Variability in In Vivo Exposure
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Inconsistent Formulation | Ensure a homogenous and stable formulation. For suspensions, verify uniform particle size distribution. | Formulation Characterization: Perform rigorous quality control on each batch of the formulation, including visual inspection, particle size analysis (for suspensions), and concentration verification. |
| Food Effects | Standardize the feeding schedule of experimental animals. Fasting prior to dosing is a common practice to reduce variability. | Food Effect Study: Conduct pharmacokinetic studies in both fasted and fed states to determine the impact of food on the absorption and bioavailability of this compound. |
| Genetic Polymorphisms in Drug Metabolizing Enzymes | Use inbred animal strains to minimize genetic variability in initial studies. | Pharmacokinetic Screening: If variability persists, consider phenotyping or genotyping animals for key drug-metabolizing enzymes if known to be relevant for the compound class. |
Data Presentation
Table 1: Stability of a this compound Analog (Compound 23) in Different Media
| Medium | Half-life (t1/2) in hours |
| Simulated Gastric Fluid (SGF) | >2 |
| Simulated Intestinal Fluid (SIF) | >2 |
| Human Plasma | >2 |
| Human Liver S9 Fraction | <0.5 |
Data synthesized from a study on a closely related analog of this compound, indicating good stability in gastrointestinal fluids and plasma but rapid metabolism in the liver, which is consistent with its liver-targeting design.[1]
Table 2: Liver-to-Plasma Ratio of Total Metabolites of a this compound Analog (Compound 23) in Rats Following Oral Administration
| Time Post-Dose (hours) | Liver-to-Plasma Ratio |
| 1 | 3.5 / 1 |
| 6 | 4.8 / 1 |
This data demonstrates the preferential accumulation of the drug's metabolites in the liver, supporting the liver-targeting mechanism of the prodrug.[1][7]
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for Preclinical Studies
Based on in vivo studies with a related compound, a lipid-based formulation can be considered for initial preclinical evaluations.[1]
-
Materials:
-
This compound
-
Peanut oil (or other suitable lipid vehicle like sesame oil, corn oil)
-
Homogenizer or sonicator
-
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Add the desired volume of peanut oil to a suitable container.
-
Gradually add the this compound powder to the oil while continuously mixing.
-
Use a homogenizer or sonicator to ensure a uniform suspension or solution. The goal is to achieve a homogenous mixture for consistent dosing.
-
Visually inspect the formulation for any undissolved particles.
-
Store the formulation under appropriate conditions (e.g., protected from light, at a controlled temperature) and determine its stability over the intended period of use.
-
Visualizations
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Caption: Simplified metabolic activation pathway of this compound.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal first-pass metabolism by cytochrome p450 and not p-glycoprotein is the major barrier to amprenavir absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation of absorption and first-pass gut and hepatic metabolism in humans: studies with cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PSI-353661 and Sofosbuvir in the Inhibition of Hepatitis C Virus
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of two potent nucleotide analog inhibitors of the Hepatitis C virus (HCV) NS5B polymerase: PSI-353661 and sofosbuvir. This analysis is supported by experimental data on their mechanisms of action, in vitro efficacy, resistance profiles, and the methodologies used to generate these findings.
At a Glance: Key Differences and Similarities
Both this compound and sofosbuvir are formidable inhibitors of HCV replication, functioning as chain terminators of the viral RNA-dependent RNA polymerase, NS5B. They are administered as prodrugs, requiring intracellular metabolic activation to their pharmacologically active triphosphate forms. While both demonstrate high potency against a range of HCV genotypes, they originate from different nucleoside scaffolds—guanosine for this compound and uridine for sofosbuvir—leading to distinct biological properties and resistance profiles. Sofosbuvir, formerly known as PSI-7977, has achieved widespread clinical use and regulatory approval, whereas this compound was a promising preclinical candidate.
Quantitative Comparison of In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and sofosbuvir against various HCV genotypes and replicons.
Table 1: In Vitro Anti-HCV Activity of this compound
| HCV Genotype/Replicon | Assay Type | EC50 (µM) | EC90 (µM) | Reference |
| Genotype 1b (Clone A) | Replicon | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 | [1] |
| Genotype 1a (H77) | Replicon | - | - | [1] |
| Genotype 2a (J6/JFH-1) | Replicon | - | - | [1] |
| Genotype 1b (S282T mutant) | Replicon | - | 0.011 | [2] |
| Genotype 1a (infectious virus) | Infectious Virus Assay | Potent Activity | - | [1] |
| Genotype 2a (infectious virus) | Infectious Virus Assay | Potent Activity | - | [1] |
Table 2: In Vitro Anti-HCV Activity of Sofosbuvir (PSI-7977)
| HCV Genotype | Assay Type | Mean EC50 (nM) | 95th Percentile EC50 (nM) | Reference |
| Genotype 1 | Replicon | - | - | [3] |
| Genotype 2a | Replicon | 32 | - | [3] |
| Genotype 3 | Replicon | - | - | [3] |
| Genotype 4 | Replicon | 130 | 189 | [3] |
| Genotype 5 | Replicon | - | - | [3] |
| Genotype 6 | Replicon | - | - | [3] |
| Genotype 1b (S282T mutant) | Replicon | 9.5-fold increase vs. wild-type | - | [1] |
Table 3: In Vitro Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Huh-7, HepG2, BxPC3, CEM | > 80 | [2] |
| Sofosbuvir | Not explicitly stated in reviewed abstracts | - |
Mechanism of Action and Metabolic Activation
Both this compound and sofosbuvir are phosphoramidate prodrugs designed to efficiently deliver their respective nucleoside monophosphates into hepatocytes.[4][5] Once inside the cell, they undergo a series of enzymatic conversions to their active triphosphate metabolites. These active metabolites are then incorporated into the nascent HCV RNA chain by the NS5B polymerase, leading to premature chain termination and inhibition of viral replication.[6][7]
Metabolic Activation Pathway of this compound
This compound, a guanosine-based nucleotide analog, is metabolized to its active triphosphate form, PSI-352666.[8] The initial steps involve the hydrolysis of the carboxyl ester by cellular esterases such as cathepsin A and carboxylesterase 1 (CES1), followed by the removal of the amino acid moiety by histidine triad nucleotide-binding protein 1 (HINT1). Subsequent phosphorylations by cellular kinases yield the active triphosphate.[8]
Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir, a uridine-based nucleotide analog, is metabolized to its active triphosphate form, GS-461203.[5] The activation cascade is initiated by the hydrolysis of the carboxyl ester by cathepsin A and/or carboxylesterase 1 (CES1).[5] The subsequent removal of the amino acid and phenyl groups is followed by phosphorylation steps catalyzed by cellular kinases to generate the active triphosphate.
Resistance Profile
A key differentiator between this compound and sofosbuvir lies in their resistance profiles. The S282T substitution in the NS5B polymerase is the primary mutation conferring resistance to sofosbuvir and other 2'-C-methyl nucleoside analogs.[1][9] In contrast, this compound retains full activity against replicons containing the S282T mutation.[10] Resistance to this compound in genotype 2a replicons has been shown to require a combination of multiple amino acid changes (S15G, C223H, and V321I), indicating a higher genetic barrier to resistance for this compound.[10] Importantly, there is no cross-resistance between the class of compounds that includes this compound and other nucleoside/tide analogs like sofosbuvir.[10]
Experimental Protocols
The in vitro antiviral activity of these compounds is primarily assessed using HCV replicon assays and infectious virus assays. Cytotoxicity is evaluated to determine the therapeutic index.
HCV Replicon Assay (Luciferase-Based)
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication.
Methodology:
-
Cell Culture: Huh-7 (human hepatoma) cells stably harboring an HCV subgenomic replicon are used. These replicons typically contain a reporter gene, such as firefly or Renilla luciferase, in place of the HCV structural protein-coding region. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent like G418 to ensure the retention of the replicon.[11][12]
-
Compound Preparation: The test compounds (this compound or sofosbuvir) are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96- or 384-well microplates.
-
After cell attachment, the culture medium is replaced with fresh medium containing the serially diluted compounds. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator to allow for HCV replication and the effect of the compound to manifest.[11]
-
-
Quantification of HCV Replication:
-
Following incubation, the cells are lysed, and the luciferase substrate is added.
-
The luminescence signal, which is directly proportional to the level of replicon RNA, is measured using a luminometer.[13]
-
-
Data Analysis: The luminescence data is normalized to the controls, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the general toxicity of the compounds on the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
Methodology:
-
Cell Culture: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test compounds as used in the replicon assay.
-
MTT Addition: After a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14]
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.
Conclusion
Both this compound and sofosbuvir are highly effective inhibitors of HCV replication, leveraging a prodrug strategy to deliver their active nucleotide analog payloads to hepatocytes. While sofosbuvir has become a cornerstone of modern HCV therapy due to its pangenotypic activity and high barrier to resistance in a clinical setting, the preclinical data for this compound highlighted its potent activity, particularly against the sofosbuvir-resistant S282T mutant, suggesting a potentially higher intrinsic barrier to resistance. This comparative guide underscores the critical role of nuanced differences in molecular structure in defining the antiviral activity, resistance profile, and ultimate clinical utility of nucleotide analog inhibitors. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and development of novel anti-HCV agents.
References
- 1. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling comparison of the performance of NS5b polymerase inhibitor (PSI-7977) on prevalent HCV genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Analysis of PSI-353661 and Other NS5B Polymerase Inhibitors for Hepatitis C Virus
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and resistance profiles of key Hepatitis C virus (HCV) NS5B inhibitors. This document provides a comparative overview of PSI-353661, sofosbuvir, dasabuvir, and beclabuvir, supported by in vitro data and detailed experimental methodologies.
The Hepatitis C virus NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) therapies. This guide offers a comprehensive comparison of the nucleoside analog prodrug this compound with other notable NS5B inhibitors: the nucleotide analog sofosbuvir, and the non-nucleoside inhibitors (NNIs) dasabuvir and beclabuvir.
Mechanism of Action: Nucleoside/tide vs. Non-Nucleoside Inhibitors
NS5B inhibitors are broadly classified into two categories based on their mechanism of action: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
Nucleoside/Nucleotide Inhibitors (NIs) , such as this compound and sofosbuvir, act as chain terminators. They are prodrugs that are metabolized within the host cell to their active triphosphate form. This active form mimics natural nucleotides and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Once incorporated, they prevent further elongation of the RNA strand, thus halting viral replication.[1][2]
Non-Nucleoside Inhibitors (NNIs) , including dasabuvir and beclabuvir, bind to allosteric sites on the NS5B polymerase enzyme.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and unable to initiate or elongate the viral RNA.[3][4] Unlike NIs, NNIs do not require intracellular metabolic activation.
In Vitro Activity of NS5B Inhibitors
The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound, sofosbuvir, dasabuvir, and beclabuvir against various HCV genotypes. EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based replicon assays, while IC50 values indicate the concentration needed to inhibit 50% of the NS5B polymerase enzymatic activity in biochemical assays.
Table 1: EC50 Values (nM) of NS5B Inhibitors against HCV Replicons
| Inhibitor | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | Potent (nM range) | 3.0 ± 1.4[5] | Potent (nM range) | - | - | - | - |
| Sofosbuvir | 40 - 114 | 9 - 18 | 32[6] | 50 | 130[6] | - | - |
| Dasabuvir | 7.7[5] | 1.8[5] | Inactive | Inactive | Inactive | Inactive | Inactive |
| Beclabuvir | 10[7] | 8[7] | Inactive | - | - | - | Inactive |
Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: IC50 Values (nM) of NS5B Inhibitors against Recombinant NS5B Polymerase
| Inhibitor | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a |
| PSI-352666 (Active form of this compound) | - | Similarly active against GT 1-4[8] | Similarly active against GT 1-4[8] | Similarly active against GT 1-4[8] | Similarly active against GT 1-4[8] | - |
| GS-461203 (Active form of Sofosbuvir) | - | - | - | - | - | - |
| Dasabuvir | 2.2 - 10.7 | 2.2 - 10.7 | - | - | - | - |
| Beclabuvir | < 28[9] | < 28[9] | - | < 28[9] | < 28[9] | < 28[9] |
Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.
Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. The genetic barrier to resistance varies among different classes of NS5B inhibitors.
This compound has shown a novel resistance mechanism. While no resistant genotypes 1a or 1b replicons could be selected in vitro, resistance in genotype 2a replicons required a combination of three amino acid changes (S15G/C223H/V321I) for a high level of resistance.[8][10] Importantly, this compound retains full activity against replicons containing the S282T substitution, which confers resistance to some other nucleoside analogs.[10]
Sofosbuvir is known to have a high barrier to resistance. The primary resistance-associated substitution (RAS) is S282T in the NS5B active site.[3][11] However, this mutation is rarely observed in clinical settings and is associated with reduced viral fitness.[3]
Dasabuvir , being a non-nucleoside inhibitor, has a lower barrier to resistance. Key RASs include C316Y, M414T, Y448H/C, and S556G in the palm I allosteric site.[11]
Beclabuvir resistance is associated with substitutions in the thumb I allosteric site, with P495L/S being a notable emergent RAS.[2]
Table 3: Key Resistance-Associated Substitutions for NS5B Inhibitors
| Inhibitor | Primary Resistance-Associated Substitutions (RASs) |
| This compound | S15G + C223H + V321I (in genotype 2a)[10] |
| Sofosbuvir | S282T[3] |
| Dasabuvir | C316Y, M414T, Y448H/C, S556G[11] |
| Beclabuvir | P495L/S[2] |
Experimental Protocols
HCV Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.
Detailed Methodology:
-
Cell Culture: Huh-7 cells, a human hepatoma cell line, or its derivatives that are highly permissive for HCV replication, are used.[12][13] These cells are stably transfected with an HCV subgenomic replicon, which contains the genetic elements necessary for viral RNA replication, often including a reporter gene like luciferase for easy quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Incubation: The treated cells are incubated for a period, typically 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying viral RNA directly using RT-qPCR.
-
Data Analysis: The EC50 value is calculated by plotting the inhibition of HCV replication against the concentration of the inhibitor.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Detailed Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified. The assay mixture includes a template/primer RNA, ribonucleoside triphosphates (NTPs), including a radiolabeled or fluorescently tagged NTP, and the test inhibitor at various concentrations.
-
Reaction Initiation and Incubation: The polymerase reaction is initiated by the addition of the enzyme or NTPs and incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Detection of RNA Synthesis: The incorporation of the labeled NTP into the newly synthesized RNA is quantified. This can be done using methods like scintillation counting for radiolabeled NTPs or fluorescence detection.
-
Data Analysis: The IC50 value is determined by measuring the percentage of inhibition of polymerase activity at different inhibitor concentrations.
Metabolic Activation of this compound
As a phosphoramidate prodrug, this compound undergoes a multi-step intracellular conversion to its active triphosphate form, PSI-352666.
This metabolic activation pathway, involving several host cell enzymes, is crucial for the antiviral efficacy of this compound.[14][15]
Conclusion
This compound is a potent nucleoside analog inhibitor of HCV NS5B polymerase with a distinct and high barrier to resistance, particularly against genotypes 1a and 1b. Its activity against the S282T mutant provides an advantage over some other nucleoside inhibitors. Sofosbuvir remains a cornerstone of HCV therapy due to its pangenotypic activity and high resistance barrier. The non-nucleoside inhibitors, dasabuvir and beclabuvir, offer alternative mechanisms of action but are generally limited by a lower barrier to resistance and a narrower spectrum of activity. The choice of an NS5B inhibitor for therapeutic development or clinical use will depend on a careful consideration of its potency, resistance profile, and the specific HCV genotype being targeted.
References
- 1. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Resistance-Associated Substitutions Among People Who Inject Drugs Treated With Direct-Acting Antiviral-Containing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The European Prevalence of Resistance Associated Substitutions among Direct Acting Antiviral Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 13. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Navigating the Landscape of HCV Resistance: A Comparative Analysis of PSI-353661
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of novel antiviral agents is paramount in the quest for effective Hepatitis C Virus (HCV) therapies. This guide provides an in-depth comparison of PSI-353661, a potent nucleotide analog inhibitor of the HCV NS5B polymerase, with other classes of HCV drugs, supported by experimental data on its performance against resistant viral variants.
This compound, a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, has demonstrated significant promise in preclinical studies.[1][2] Its unique resistance profile, particularly its activity against variants resistant to other nucleoside/nucleotide analogs, positions it as a valuable candidate for combination therapies. This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanisms of its activity and resistance.
Comparative Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated against both wild-type and various drug-resistant HCV replicons. The data consistently demonstrates a high barrier to resistance and a lack of cross-resistance with other major classes of HCV inhibitors.
Activity Against Nucleoside/Nucleotide Analog-Resistant Variants
A key advantage of this compound is its robust activity against the S282T mutation in the NS5B polymerase.[3][4] This mutation is a hallmark of resistance to several 2'-C-methyl nucleoside analogs, including the parent compound of sofosbuvir (PSI-7977).[3] The table below summarizes the comparative 50% effective concentration (EC50) values of this compound and other nucleotide analogs against wild-type and S282T mutant replicons.
| Compound | Wild-Type Replicon EC50 (nM) | S282T Mutant Replicon EC50 (nM) | Fold Change in EC50 |
| This compound | 3.0 ± 1.4 | 3.0 ± 1.0 | 1.0 |
| PSI-6130 | 500 ± 100 | >10,000 | >20 |
| PSI-7977 (Sofosbuvir) | 40 ± 10 | 400 ± 100 | 10 |
| 2'-C-methyladenosine | 800 ± 200 | >10,000 | >12.5 |
| 2'-C-methylguanosine | 1,000 ± 300 | >10,000 | >10 |
Data sourced from Lam et al., 2011.[3]
Resistance Profile of this compound
While highly resistant variants to this compound are difficult to select, in vitro studies with genotype 2a replicons have identified a specific combination of mutations that confer a high level of resistance.[3][5] Notably, single amino acid changes were not sufficient to significantly reduce the activity of this compound.[3]
| HCV Replicon (Genotype 2a) | This compound EC50 (nM) | Fold Change in EC50 |
| Wild-Type | 3.0 ± 1.0 | 1.0 |
| S15G/C223H/V321I | 1,200 ± 400 | 400 |
Data sourced from Lam et al., 2011.[3]
Lack of Cross-Resistance with Other HCV Drug Classes
Crucially, variants resistant to other classes of HCV direct-acting antivirals (DAAs), such as NS3/4A protease inhibitors and NS5A inhibitors, remain fully susceptible to this compound.[6][7] This lack of cross-resistance is a critical attribute for its potential use in combination regimens. Variants resistant to NS5A inhibitors, for instance, remain sensitive to NS5B inhibitors.[6][7] Similarly, replicons carrying mutations that confer resistance to protease inhibitors are still fully susceptible to NS5A and NS5B inhibitors.
Experimental Protocols
The following sections detail the methodologies used in the cross-resistance studies of this compound.
HCV Replicon Assay for Antiviral Activity
The antiviral activity of the compounds is typically determined using a stable subgenomic HCV replicon cell line, often containing a reporter gene like luciferase for ease of quantification.
Materials:
-
Huh-7 cell lines stably harboring HCV subgenomic replicons (e.g., genotype 1b, 2a) with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Test compounds (e.g., this compound) and control drugs.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable HCV replicon cells in 96-well or 384-well plates at a predetermined density to ensure logarithmic growth during the assay period.
-
Compound Addition: After cell attachment (typically overnight), add serial dilutions of the test compounds to the wells. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period of 72 to 96 hours.
-
Luciferase Assay: At the end of the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replicon replication by 50%, by plotting the luciferase signal against the compound concentration and fitting the data to a dose-response curve.
In Vitro Resistance Selection
The selection of drug-resistant HCV replicons is performed by long-term culture of replicon-containing cells in the presence of the antiviral compound.
Materials:
-
HCV replicon cell lines.
-
Cell culture medium with and without G418 (for selectable markers).
-
Test compound.
-
Cell culture flasks.
Procedure:
-
Initiation of Selection: Plate the HCV replicon cells in cell culture flasks and add the test compound at a concentration approximately equal to its EC50 or EC90.
-
Passaging and Dose Escalation: Passage the cells every 3-5 days. Gradually increase the concentration of the test compound over several weeks to months. This selective pressure allows for the outgrowth of resistant cell colonies.
-
Isolation of Resistant Colonies: Once resistant colonies are established and can grow in high concentrations of the compound, isolate these colonies.
-
Characterization of Resistant Replicons:
-
Phenotypic Analysis: Determine the EC50 of the test compound against the resistant replicon cell lines to quantify the level of resistance.
-
Genotypic Analysis: Extract total RNA from the resistant cells, reverse transcribe the HCV RNA, and sequence the relevant viral genes (e.g., NS5B) to identify mutations responsible for the resistance phenotype.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The cross-resistance studies of this compound reveal a highly favorable profile for a novel HCV therapeutic agent. Its potent activity against HCV replicons resistant to other nucleoside/nucleotide analogs, such as the S282T variant, underscores its potential to overcome existing resistance mechanisms. Furthermore, the lack of cross-resistance with NS3/4A protease inhibitors and NS5A inhibitors strongly supports its inclusion in combination therapies, a cornerstone of modern HCV treatment. The high barrier to the development of resistance to this compound itself further enhances its clinical potential. These findings, based on rigorous in vitro experimentation, provide a solid foundation for the continued development of this compound as part of next-generation HCV treatment regimens.
References
- 1. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Antiviral Activity and Resistance Analysis of NS3/4A [research.amanote.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. przeglepidemiol.pzh.gov.pl [przeglepidemiol.pzh.gov.pl]
- 6. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
Synergistic Potential of PSI-353661 in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
PSI-353661 is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3] As a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, it undergoes intracellular metabolism to its active triphosphate form, PSI-352666, which acts as a chain terminator during HCV RNA synthesis.[1][2] this compound has demonstrated robust in vitro activity against a broad range of HCV genotypes and variants with resistance to other nucleoside/nucleotide analogs.[1][2] While clinical development of this compound was discontinued, understanding its potential for synergistic interactions with other direct-acting antivirals (DAAs) remains crucial for the development of future combination therapies against HCV and other viral diseases.
This guide provides a comparative overview of the synergistic potential of this compound with other classes of anti-HCV agents, based on data from analogous nucleotide NS5B inhibitors. It also outlines the experimental protocols for assessing antiviral synergy in vitro.
Comparison of Antiviral Synergy with Other Nucleotide NS5B Inhibitors
While specific in vitro synergy data for this compound in combination with other DAAs is not publicly available, studies on the nucleotide analog NS5B inhibitor sofosbuvir (a cornerstone of modern HCV therapy) in combination with other classes of antivirals offer valuable insights into the expected synergistic effects.[4]
The primary classes of DAAs for HCV include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors (both nucleoside/nucleotide and non-nucleoside).[5] Combination therapies with two or more DAAs have shown to enhance antiviral potency and reduce the emergence of resistant variants.[5]
Table 1: Synergistic, Additive, and Antagonistic Effects of Nucleotide NS5B Inhibitors with Other DAAs
| Drug Class Combination | Interaction Type | Supporting Evidence |
| Nucleotide NS5B Inhibitor + NS5A Inhibitor | Synergistic | Combinations of sofosbuvir (a nucleotide NS5B inhibitor) and daclatasvir (an NS5A inhibitor) have shown moderate to high synergy in HCV replicon systems.[6] |
| Nucleotide NS5B Inhibitor + NS3/4A Protease Inhibitor | Additive to Slightly Antagonistic | Studies combining sofosbuvir with the protease inhibitors telaprevir or boceprevir have demonstrated additive to slightly antagonistic effects.[6] |
| Nucleotide NS5B Inhibitor + Non-Nucleoside NS5B Inhibitor | Additive | Combinations of antivirals from the same class, such as two different NS5B inhibitors, are generally expected to have additive effects.[6] |
Experimental Protocols for Assessing Antiviral Synergy
The following section details the methodologies for evaluating the synergistic, additive, or antagonistic effects of antiviral compounds in vitro, primarily using the HCV replicon system.
HCV Replicon Assay for Combination Drug Studies
This assay is a cornerstone for in vitro evaluation of HCV inhibitors and their combinations.[7]
Objective: To determine the inhibitory effect of single drugs and drug combinations on HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[5]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Antiviral compounds (e.g., this compound, NS5A inhibitors, protease inhibitors).
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of each antiviral drug individually and in combination at fixed ratios. Add the drug solutions to the cells. Include untreated cells as a negative control and cells treated with a known inhibitor as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[8]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV replicon RNA.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration and combination compared to the untreated control.
Data Analysis for Synergy Determination
The interaction between two drugs can be quantified using mathematical models.
-
Combination Index (CI) Method: This method, often analyzed using software like CalcuSyn, is a popular approach.[6]
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additivity
-
CI > 1.1: Antagonism[6]
-
-
Universal Response Surface Area (URSA) Model: This model, often analyzed with software like MacSynergy™ II, provides a three-dimensional representation of the drug interaction.[5]
-
A synergy volume significantly greater than zero indicates synergy.
-
A synergy volume around zero indicates additivity.
-
A synergy volume significantly less than zero indicates antagonism.
-
Visualizing Key Processes
To better understand the context of these experiments, the following diagrams illustrate the metabolic activation of this compound and a typical workflow for assessing antiviral synergy.
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for assessing antiviral synergy.
Conclusion
Based on the available data for analogous nucleotide NS5B inhibitors, this compound would be expected to exhibit synergistic antiviral effects when combined with NS5A inhibitors. Its combination with NS3/4A protease inhibitors would likely result in additive to slightly antagonistic effects. These predicted interactions highlight the importance of rational drug combination design to maximize antiviral efficacy and overcome drug resistance. The experimental protocols outlined provide a robust framework for the in vitro evaluation of such combinations, guiding the development of novel and effective antiviral therapies.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for synergy: Identifying optimal antiviral combination therapy using Hepatitis C virus (HCV) agents in a replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Drug Synergistic Interactions of Small Molecular Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PSI-353661 and Mericitabine in Hepatitis C Virus Inhibition
For researchers and drug development professionals at the forefront of antiviral therapies, this guide provides a detailed, data-driven comparison of two notable nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: PSI-353661 and mericitabine. This analysis synthesizes available preclinical and clinical data to offer an objective evaluation of their performance, supported by experimental methodologies and visual pathway diagrams.
At a Glance: Key Performance Indicators
| Feature | This compound | Mericitabine (RG7128) |
| Drug Class | Nucleotide phosphoramidate prodrug of a guanosine analog | Nucleoside prodrug of a cytidine analog (PSI-6130) |
| Active Metabolite | PSI-352666 (a guanosine triphosphate analog) | PSI-6130-triphosphate (a cytidine triphosphate analog) and a uridine triphosphate analog |
| Primary Target | HCV NS5B RNA-dependent RNA polymerase | HCV NS5B RNA-dependent RNA polymerase |
| Development Status | Preclinical development | Development discontinued |
In Vitro Efficacy
This compound has demonstrated potent activity against various HCV genotypes in replicon assays.[1][2] Mericitabine also exhibited strong antiviral effects across multiple HCV genotypes.[3]
| Parameter | This compound | Mericitabine (as parent PSI-6130) |
| HCV Genotype 1b Replicon EC50 | 0.0030 ± 0.0014 µM | Data for PSI-6130 shows potent inhibition, though direct comparative values are not available in the provided search results. |
| HCV Genotype 1b Replicon EC90 | 0.0085 ± 0.0007 µM | Not available |
| HCV Genotype 1a Replicon Activity | Potent activity demonstrated | Pangenotypic activity reported[3] |
| HCV Genotype 2a Replicon Activity | Potent activity demonstrated | Pangenotypic activity reported[3] |
| Activity against S282T Mutant | Retains full activity[1][4][5][6] | The S282T mutation confers resistance to 2'-C-methyl-nucleoside analogs, which could potentially impact mericitabine's active metabolite. |
In Vitro Safety Profile
This compound has shown a favorable in vitro safety profile with no significant cytotoxicity observed at concentrations well above its effective dose.[1][7]
| Cell Line | This compound CC50 (µM) |
| Huh7 (Human Hepatoma) | 80.0 ± 6.0 |
| HepG2 (Human Hepatoma) | >100 |
| CEM (Human T-lymphocyte) | >100 |
| BxPC3 (Human Pancreatic) | >100 |
| Mitochondrial Toxicity | No mitochondrial toxicity observed |
Pharmacokinetics
| Parameter | This compound (Preclinical) | Mericitabine (Clinical) |
| Prodrug Type | Phosphoramidate | 3',5'-diisobutyrate ester |
| Active Metabolite Formation | Intracellular conversion to the active triphosphate PSI-352666.[1][4] | Converted to PSI-6130 (RO4995855), which is then phosphorylated to the active triphosphate forms.[3][8] |
| Key Pharmacokinetic Feature | Designed for efficient delivery of the monophosphate into hepatocytes. | Oral administration leads to systemic exposure of the parent nucleoside. |
| Dosing Regimen (in studies) | Not applicable (preclinical) | 500 mg, 1000 mg, and 2000 mg single doses in healthy volunteers; 750 mg and 1500 mg once or twice daily in patients.[3][8][9] |
| Dose Proportionality | Not applicable (preclinical) | Dose-proportional increase in AUC of the active parent RO4995855.[8] |
Mechanism of Action and Resistance
Both this compound and mericitabine are inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[10][11] Their active triphosphate forms are incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.
A key differentiator is their activity against the S282T resistance mutation. This compound is noteworthy for retaining full activity against replicons containing the S282T substitution, a mutation that confers resistance to certain 2'-substituted nucleoside analogs.[1][4][5][6] In contrast, the S282T mutation is known to reduce the susceptibility to 2'-C-methyl-nucleoside analogs, a class that includes the active form of mericitabine.
Interestingly, for this compound, a high level of resistance required a combination of three amino acid changes (S15G/C223H/V321I), indicating a higher genetic barrier to resistance.[4] For mericitabine, no evidence of resistance was reported in patients treated with monotherapy for 14 days.[3]
Experimental Protocols
HCV Replicon Assay
This assay is crucial for determining the in vitro antiviral activity of compounds.
-
Cell Culture : Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation : Test compounds (this compound, mericitabine) are serially diluted in dimethyl sulfoxide (DMSO).
-
Assay Procedure :
-
Replicon-containing cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compounds.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Endpoint Measurement :
-
HCV RNA levels are quantified using real-time RT-PCR.
-
Alternatively, replicons can be engineered to express a reporter gene (e.g., luciferase), and antiviral activity is measured by the reduction in reporter gene expression.
-
-
Data Analysis : The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
This assay assesses the potential for a compound to cause cell death.
-
Cell Culture : Various human cell lines (e.g., Huh7, HepG2, CEM, BxPC3) are cultured in their respective recommended media.
-
Assay Procedure :
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of concentrations of the test compounds.
-
Plates are incubated for a period that reflects the duration of the efficacy assay (e.g., 3-5 days).
-
-
Endpoint Measurement : Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis : The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration.
Visualizing the Pathways
Metabolic Activation Pathway of this compound
Caption: Intracellular metabolic activation cascade of this compound.
Mericitabine Metabolic Pathway and Mechanism of Action
Caption: Metabolic activation and mechanism of action of mericitabine.
Conclusion
Both this compound and mericitabine represent significant efforts in the development of nucleoside/nucleotide inhibitors for HCV. This compound, in its preclinical evaluation, demonstrated high potency, a favorable safety profile, and, critically, robust activity against the S282T resistance mutation. Mericitabine advanced to clinical trials and showed good antiviral efficacy, although its development was ultimately discontinued. The data presented in this guide offer a valuable comparative resource for researchers engaged in the discovery and development of next-generation antiviral agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-dose pharmacokinetics of the HCV polymerase inhibitor mericitabine in healthy Caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PSI-353661's Pan-Genotypic Activity Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pan-genotypic activity of the hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-353661, with other key antiviral agents. The data presented is compiled from various in vitro studies to offer an objective assessment of its performance.
Executive Summary
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog that, upon intracellular metabolism, is converted to its active triphosphate form, PSI-352666. This active metabolite acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase (NS5B), an enzyme essential for viral replication.[1] this compound has demonstrated potent activity against multiple HCV genotypes and key resistance-associated substitutions. This guide will delve into the quantitative data supporting its pan-genotypic profile, comparing it with other established HCV inhibitors such as Sofosbuvir and Daclatasvir.
Mechanism of Action and Metabolic Activation
This compound is designed for efficient delivery to the liver, where it undergoes a multi-step conversion to the active triphosphate, PSI-352666. This process bypasses the often inefficient initial phosphorylation step that can limit the activity of parent nucleosides.[2] The active triphosphate, PSI-352666, then competes with natural nucleotides for incorporation into the nascent viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of HCV replication.[1]
digraph "this compound Metabolic Activation Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"PSI-353131" [fillcolor="#FBBC05", fontcolor="#202124"];
"Monophosphate" [fillcolor="#FBBC05", fontcolor="#202124"];
"Diphosphate" [fillcolor="#FBBC05", fontcolor="#202124"];
"PSI-352666 (Active Triphosphate)" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
"HCV NS5B Polymerase" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
"Inhibition of HCV RNA Replication" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
"this compound" -> "PSI-353131" [label="Cathepsin A / CES1", fontsize=8];
"PSI-353131" -> "Monophosphate" [label="Hint 1 / ADAL1", fontsize=8];
"Monophosphate" -> "Diphosphate" [label="Guanylate Kinase", fontsize=8];
"Diphosphate" -> "PSI-352666 (Active Triphosphate)" [label="NDPK", fontsize=8];
"PSI-352666 (Active Triphosphate)" -> "HCV NS5B Polymerase";
"HCV NS5B Polymerase" -> "Inhibition of HCV RNA Replication" [style=dashed];
}
HCV Replicon Assay Workflow.
Cytotoxicity Assay
Objective: To determine the concentration of a compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Cell Line: Huh-7 cells (or other relevant cell lines).
-
Culture Medium: As described for the replicon assay.
-
Test Compounds: Serial dilutions of the compounds being tested.
-
Assay Reagent: A cell viability reagent such as MTS or resazurin.
-
Plate Reader: Spectrophotometer or fluorometer.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Addition: Test compounds are added in serial dilutions.
-
Incubation: Plates are incubated for a period similar to the replicon assay (e.g., 72 hours).
-
Reagent Addition: The cell viability reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for color or fluorescent development.
-
Data Acquisition: The absorbance or fluorescence is measured.
-
Data Analysis: CC50 values are calculated by comparing the viability of treated cells to untreated controls.
Discussion and Conclusion
The available data robustly supports the potent, pan-genotypic activity of this compound against HCV genotypes 1a, 1b, and 2a. A key advantage of this compound is its high barrier to resistance, as evidenced by its retained activity against the S282T mutation, a substitution that confers resistance to other nucleoside inhibitors like sofosbuvir.[1] Furthermore, this compound exhibits a very favorable in vitro safety profile, with a high selectivity index.
While direct comparative data for this compound against all HCV genotypes is not as extensively published as for the approved drug sofosbuvir, the existing evidence strongly suggests a broad spectrum of activity. The potent inhibition of the NS5B polymerase from multiple genotypes by its active metabolite, PSI-352666, further corroborates its pan-genotypic potential.
References
PSI-353661: A Potent Nucleotide Prodrug for Hepatitis C Virus Inhibition
A Comprehensive Guide to the Efficacy of PSI-353661 Against Clinically Relevant HCV Isolates for Researchers, Scientists, and Drug Development Professionals.
This compound is a novel phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, designed for the treatment of Hepatitis C Virus (HCV) infection. This guide provides an in-depth comparison of its antiviral efficacy against various HCV genotypes and key resistant variants, alongside other notable HCV polymerase inhibitors.
Comparative Antiviral Activity
This compound demonstrates potent and broad-spectrum activity against multiple HCV genotypes. Its efficacy, along with its diastereomer PSI-352938, is compared with the benchmark nucleotide analog inhibitor sofosbuvir and another investigational drug, RG7128. The data presented below is collated from various in vitro studies using HCV replicon systems. It is important to note that direct comparisons should be interpreted with caution as experimental conditions may vary between studies.
Table 1: In Vitro Efficacy (EC₅₀/EC₉₀ in µM) of this compound and Comparators Against Wild-Type HCV Genotypes
| Compound | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |
| This compound | - | EC₅₀: 0.003 ± 0.0014[1] | - | - | - |
| PSI-352938 * | EC₅₀: 0.20 | EC₅₀: 0.13 | EC₅₀: 0.14 | - | - |
| Sofosbuvir (PSI-7977) | EC₅₀: 0.048 | EC₅₀: 0.016 | EC₅₀: 0.032[2] | - | EC₅₀: 0.130[2] |
| RG7128 (PSI-6130) | - | - | - | - | - |
*PSI-352938 is a diastereomer of this compound.
Table 2: In Vitro Efficacy (EC₅₀/EC₉₀ in µM) Against Key Resistance-Associated Variant (S282T)
| Compound | Wild-Type (Genotype 1b) | S282T Mutant (Genotype 1b) | Fold Change in EC₅₀ |
| This compound | Potent | Potent (equipotent to WT)[3] | ~1 |
| Sofosbuvir (PSI-7977) | EC₉₀: 0.42 µM | EC₉₀: 7.8 µM | 18.6 |
| RG7128 (PSI-6130) | - | 3-8 fold resistance | 3-8 |
Biochemical Potency
The antiviral activity of nucleotide prodrugs is dependent on their intracellular conversion to the active triphosphate form. This compound and PSI-352938 are both metabolized to the same active triphosphate, PSI-352666. The following table compares the in vitro inhibitory activity of this active metabolite against the HCV NS5B RNA-dependent RNA polymerase.
Table 3: Biochemical Potency (IC₅₀ in µM) of Active Triphosphate Metabolites Against HCV NS5B Polymerase
| Active Triphosphate | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | S282T Mutant |
| PSI-352666 | 1.0 ± 0.2 | 4.7 ± 0.6 | 1.3 ± 0.5 | 4.2 ± 0.8 | Equally active against WT and S282T[4] |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the efficacy of anti-HCV compounds.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
-
Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b, 1a, or 2a) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for 72 hours.
-
Quantification of HCV RNA: Replicon RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay targeting a specific region of the HCV genome or through a reporter gene (e.g., luciferase) engineered into the replicon.
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC₅₀) and 90% (EC₉₀) is calculated by non-linear regression analysis of the dose-response curve. Cytotoxicity is concurrently assessed using an assay such as the MTS assay to determine the 50% cytotoxic concentration (CC₅₀).
HCV NS5B Polymerase Assay
This biochemical assay directly measures the inhibition of the HCV RNA-dependent RNA polymerase (NS5B).
-
Enzyme and Template: Recombinant HCV NS5B polymerase from the desired genotype is used. A homopolymeric template/primer such as poly(C)/oligo(G) or a heteropolymeric RNA template is utilized.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP, and MgCl₂.
-
Inhibition Assay: The test compound in its active triphosphate form (e.g., PSI-352666) is added to the reaction mixture at various concentrations.
-
Product Detection: The reaction is allowed to proceed at 30°C and then stopped. The newly synthesized RNA is captured, and the incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC₅₀) is determined from the dose-response curve.
Visualizing the Science
To better illustrate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PSI-353661 and PSI-6130: Two Nucleoside Inhibitors of Hepatitis C Virus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two promising nucleoside inhibitors of the Hepatitis C Virus (HCV), PSI-353661 and PSI-6130. This document outlines their respective mechanisms of action, metabolic activation pathways, in vitro efficacy, resistance profiles, and cytotoxicity, supported by experimental data and detailed methodologies.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among these, nucleoside and nucleotide inhibitors targeting the HCV NS5B RNA-dependent RNA polymerase are a critical class of therapeutics. This guide focuses on a comparative analysis of two such compounds: this compound, a phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, and PSI-6130, a 2'-deoxy-2'-fluoro-2'-C-methylcytidine nucleoside analogue. Both compounds ultimately target the NS5B polymerase to inhibit viral replication, but their distinct structures and metabolic activation pathways lead to differences in their antiviral profiles.
Chemical Structures
The chemical structures of this compound and PSI-6130 are presented below. This compound is a phosphoramidate prodrug designed for efficient delivery to the liver, where it is metabolized to its active triphosphate form. PSI-6130 is a nucleoside analog that requires intracellular phosphorylation to become active.
Figure 1: Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| PSI-6130 |
|
Mechanism of Action and Metabolic Activation
Both this compound and PSI-6130 are inhibitors of the HCV NS5B polymerase, an essential enzyme for viral RNA replication. However, they reach their active triphosphate form through different metabolic pathways.
This compound is a phosphoramidate prodrug that undergoes intracellular metabolism to its active form, PSI-352666 (the triphosphate of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine). This metabolic conversion bypasses the often inefficient initial phosphorylation step required by nucleoside analogs. The activation of this compound involves several enzymatic steps, including hydrolysis by cathepsin A and carboxylesterase 1, followed by the action of histidine triad nucleotide-binding protein 1 (Hint1) and adenosine deaminase-like protein 1 (ADAL1) to yield the monophosphate, which is then further phosphorylated by cellular kinases to the active triphosphate.[1][2]
PSI-6130 , being a nucleoside analog, requires sequential phosphorylation by host cell kinases to form its active triphosphate metabolite, PSI-6130-TP.[3] The initial phosphorylation is catalyzed by deoxycytidine kinase (dCK). Interestingly, PSI-6130 can also be metabolized to its uridine counterpart, which is then also phosphorylated to an active triphosphate form.[4]
References
In Vitro Resistance Profile of PSI-353661: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro resistance profile of the hepatitis C virus (HCV) nucleotide inhibitor PSI-353661 with other relevant alternatives, supported by experimental data. The focus is on the genetic barrier to resistance and cross-resistance profiles.
This compound, a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, is a potent inhibitor of HCV RNA replication.[1][2] Understanding its resistance profile is crucial for evaluating its potential clinical utility. In vitro resistance selection studies have been instrumental in characterizing the genetic changes that confer resistance to this compound and in comparing its performance against other nucleotide inhibitors, most notably the approved drug sofosbuvir.
I. Comparative Resistance Profiles
In vitro studies have demonstrated that this compound possesses a high barrier to resistance, particularly in HCV genotype 1.[3][4] Unlike many other nucleoside/nucleotide analogs, single amino acid substitutions are insufficient to confer significant resistance to this compound.[4][5] This contrasts with the resistance profile of some other HCV inhibitors where a single mutation can lead to a significant loss of activity.
A key mutation, S282T in the NS5B polymerase, is known to confer resistance to several 2'-substituted nucleoside analogs.[4][5] However, this compound retains full activity against replicons containing the S282T substitution.[4][5][6][7] This is a significant advantage, as it suggests a lower likelihood of cross-resistance with other drugs in this class.
The development of high-level resistance to this compound in vitro has been observed only in genotype 2a replicons and required a combination of multiple mutations.[3][4] Specifically, a triple mutation of S15G/C223H/V321I in the NS5B polymerase was necessary to confer a high level of resistance.[3][4] Even with this combination of mutations, the resistant mutant exhibited a significantly reduced replication efficiency of only about 10% compared to the wild type.[4]
In contrast, resistance to sofosbuvir, a widely used HCV NS5B polymerase inhibitor, is primarily conferred by the S282T substitution in NS5B.[8] While this mutation reduces sofosbuvir susceptibility, the fold-change in EC50 is variable across different genotypes, ranging from 2.4 to 19.4-fold.[8] The S282T mutation also impacts the replication capacity of the virus.[8]
The following table summarizes the key resistance data for this compound and sofosbuvir.
| Feature | This compound | Sofosbuvir |
| Primary Resistance Mutation(s) | S15G/C223H/V321I (triple mutation in genotype 2a) | S282T |
| Fold-change in EC50 of Resistant Mutant | High level of resistance with triple mutant | 2.4 to 19.4-fold with S282T |
| Activity against S282T Mutant | Retains full activity | Reduced susceptibility |
| Cross-resistance with other nucleoside analogs | No cross-resistance with several 2'-modified nucleoside/-tide analogs[4][5] | S282T confers resistance to other 2'-substituted analogs |
| Replication Capacity of Resistant Mutant | ~10% of wild type (for the triple mutant) | Reduced to variable extents (3.2% to 22% of wild type)[8] |
| Genotype Specificity of Resistance | High-level resistance selected in genotype 2a; no resistant genotype 1a or 1b replicons could be selected[3][4] | S282T is the primary resistance mutation across genotypes 1-6[8] |
II. Experimental Protocols
The in vitro resistance selection studies for this compound were conducted using HCV replicon cells. The general methodology is outlined below.
A. Cell Culture and Replicon Systems
HCV replicon cells, which contain a subgenomic or full-length HCV RNA that replicates autonomously, were used. Genotype 1a, 1b, and 2a replicons were utilized to assess genotype-specific resistance development.[3]
B. Drug Exposure and Resistance Selection
-
Initial Plating: Replicon cells were plated in the presence of increasing concentrations of this compound.
-
Passaging: The cells were passaged every 3 to 4 days.
-
Dose Escalation: The concentration of this compound was gradually increased over time as the cells began to grow at the current concentration.
-
Monitoring: The emergence of resistant colonies was monitored.
C. Genotypic and Phenotypic Analysis
-
RNA Extraction and Sequencing: Once resistant colonies were selected, total RNA was extracted, and the NS5B region of the HCV replicon was amplified by RT-PCR and sequenced to identify mutations.[3]
-
Site-Directed Mutagenesis: The identified mutations were introduced into a wild-type replicon construct using site-directed mutagenesis to confirm their role in conferring resistance.
-
Phenotypic Susceptibility Testing: The susceptibility of the mutant replicons to this compound and other HCV inhibitors was determined by measuring the 50% effective concentration (EC50) using a replicon-based assay.
-
Replication Capacity Assay: The replication efficiency of the resistant mutants was compared to that of the wild-type replicon.
III. Visualizing Key Processes
To better understand the mechanisms involved, the following diagrams illustrate the metabolic activation pathway of this compound and the experimental workflow for in vitro resistance selection.
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for in vitro resistance selection.
IV. Conclusion
The in vitro resistance studies of this compound reveal a high genetic barrier to resistance, particularly in HCV genotype 1. The requirement for multiple mutations to confer high-level resistance, coupled with the reduced replication fitness of the resistant mutant, is a favorable characteristic for an antiviral agent. Furthermore, its retained activity against the S282T mutation, a key resistance pathway for other nucleoside analogs like sofosbuvir, suggests a lower potential for cross-resistance. These findings underscore the promising resistance profile of this compound for the treatment of HCV infection. Further clinical studies are necessary to validate these in vitro findings in a patient population.
References
- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of PSI-353661: A Comparative Analysis Against Modern HCV Therapies
For Immediate Release
Shanghai, China – November 21, 2025 – This guide provides a comprehensive evaluation of the preclinical Hepatitis C virus (HCV) drug candidate, PSI-353661, and compares its profile with the current standards of care in HCV treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a retrospective look at a promising compound in the context of the revolutionary advancements in HCV therapeutics.
Introduction to this compound
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog that targets the HCV NS5B polymerase, an essential enzyme for viral replication.[1][2] As a nucleoside inhibitor (NI), it is designed to be incorporated into the growing viral RNA chain, leading to premature termination.[3] Preclinical studies in the early 2010s demonstrated its potent and pangenotypic in vitro activity, positioning it as a promising candidate for HCV therapy.[1][4] However, information regarding its progression into clinical trials is not publicly available, suggesting a potential discontinuation of its development.
Mechanism of Action
This compound is administered as a prodrug, which allows for efficient delivery into hepatocytes.[1] Once inside the cell, it undergoes metabolic activation to its active triphosphate form, PSI-352666. This active metabolite then competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the NS5B polymerase, ultimately causing chain termination and inhibiting HCV replication.[4]
References
- 1. Efficacy and Safety of Glecaprevir/Pibrentasvir for Chronic Hepatitis C Patients: A Systematic Review and Meta-analysis [xiahepublishing.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of Investigational Compound PSI-353661
Disclaimer: This document provides general guidance for the handling and disposal of a research chemical for which a specific Safety Data Sheet (SDS) with official disposal procedures is not publicly available. All procedures must be conducted in accordance with the regulations and guidelines of your institution's Environmental Health and Safety (EHS) department.
Immediate Actions and Primary Recommendations
There is currently no publicly available, specific safety data sheet (SDS) that outlines the official disposal procedures for the investigational compound PSI-353661. The information available in research literature focuses on its synthesis and biological activity as a phosphoramidate prodrug and an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4][5]
Given the absence of specific disposal instructions, researchers, scientists, and drug development professionals must adhere to a precautionary principle. The following steps are essential:
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on the disposal of novel or uncharacterized chemical compounds. Provide them with all available information on this compound, including its chemical structure and any known properties.
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. It should be collected in a dedicated, properly labeled, and sealed waste container.
General Procedures for the Disposal of Research Chemicals
The following table outlines general procedures for the disposal of research chemicals of unknown hazard, such as this compound.
| Procedure | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste. |
| Waste Collection | Collect all solid and liquid waste containing this compound in separate, designated, and compatible waste containers. Do not overfill containers. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. Affix a hazardous waste tag as required by your institution. |
| Storage | Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials. |
| Disposal Request | Submit a chemical waste pickup request to your institution's EHS department. |
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
References
- 1. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling PSI-353661
Essential safety protocols and operational plans for the investigational antiviral agent PSI-353661 are critical for protecting laboratory personnel. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal and decontamination plans to ensure the safe management of this phosphoramidate prodrug.
For researchers, scientists, and drug development professionals working with this compound, a purine nucleotide analog with potent antiviral activity, adherence to strict safety protocols is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a comprehensive safety plan can be constructed based on the chemical nature of the compound—a phosphoramidate prodrug and a nucleoside analogue—and general laboratory safety principles for handling potentially hazardous compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach should be adopted when selecting PPE for handling this compound. The following table summarizes the recommended PPE levels for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement | Enhanced Precautions (for higher concentrations or potential for aerosolization) |
| Low-Concentration Solution Handling (e.g., cell culture media) | - Disposable nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield |
| Weighing and Preparing Stock Solutions (powder form) | - Disposable nitrile gloves (double-gloving)- Disposable gown or dedicated lab coat- Chemical splash goggles- N95 respirator or higher | - Full-face respirator with appropriate cartridges- Use of a chemical fume hood or ventilated balance enclosure is mandatory |
| In Vivo Studies (animal handling) | - Disposable nitrile gloves (double-gloving)- Solid-front gown with cuffed sleeves- Safety glasses with side shields or goggles | - Respiratory protection as determined by risk assessment- Face shield |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
1. Preparation and Planning:
-
Review all procedures and safety data for analogous compounds before beginning work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
2. Handling of Powdered Compound:
-
All weighing and reconstitution of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weighing papers.
-
Carefully transfer the powder to a suitable container for dissolution.
3. Solution Preparation and Use:
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
When working with solutions, handle them in a manner that minimizes the generation of aerosols.
4. Post-Handling Procedures:
-
After handling is complete, decontaminate all work surfaces.
-
Carefully remove and dispose of PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (contaminated gloves, gowns, bench paper, etc.) | Place in a dedicated, labeled hazardous waste container for incineration. |
| Liquid Waste (unused solutions, cell culture media) | Collect in a labeled, leak-proof hazardous waste container. The final disposal method should be determined in consultation with the institution's environmental health and safety (EHS) department, which will likely involve incineration. Do not pour down the drain.[1][2] |
| Sharps (needles, serological pipettes) | Dispose of in a designated sharps container for hazardous waste. |
Decontamination Procedures:
In the event of a spill or as part of routine cleaning, the following decontamination steps should be followed:
-
Alert personnel in the immediate area.
-
Don appropriate PPE before cleaning the spill.
-
Contain the spill with absorbent materials.
-
For small liquid spills: Gently cover the spill with absorbent pads. Apply a suitable decontamination solution (e.g., a 10% bleach solution followed by a water rinse, or a commercially available laboratory decontaminant) and allow for sufficient contact time.[3]
-
For powder spills: Gently cover the spill with damp absorbent material to avoid making the powder airborne. Then, proceed with decontamination as for a liquid spill.
-
Clean the area with detergent and water after decontamination.
-
Dispose of all contaminated materials as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
